Benzofuran-2-ylmethanethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8OS |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethanethiol |
InChI |
InChI=1S/C9H8OS/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,11H,6H2 |
InChI Key |
YZEMYQZIRRDCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol
Introduction
Benzofuran-2-ylmethanethiol is a heterocyclic organic compound that incorporates a benzofuran moiety linked to a methanethiol group. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a methanethiol group (-CH₂SH) at the 2-position of the benzofuran ring introduces a reactive nucleophilic and redox-sensitive functional group, suggesting potential for unique chemical reactivity and biological interactions. This guide provides a detailed summary of the predicted physical and chemical properties, proposed synthetic routes, and expected spectral characteristics of this compound.
Predicted Physical and Chemical Properties
Due to the absence of experimental data, the physical and chemical properties of this compound are predicted based on the known properties of benzofuran and related thiol compounds. For comparative purposes, the experimental properties of the parent compound, benzofuran, are provided.
Table 1: Predicted Physicochemical Properties of this compound and Experimental Properties of Benzofuran
| Property | This compound (Predicted) | Benzofuran (Experimental) |
| Molecular Formula | C₉H₈OS | C₈H₆O |
| Molecular Weight | 164.23 g/mol | 118.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | ~250-270 °C (at 760 mmHg) | 173-175 °C (at 760 mmHg) |
| Melting Point | Not available | < -18 °C |
| Density | ~1.2 g/cm³ | 1.095 g/mL (at 20 °C) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Insoluble in water; miscible with many organic solvents |
| pKa (of thiol group) | ~9-10 | Not applicable |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be designed based on established methods for the synthesis of substituted benzofurans and thiols. A common strategy involves the preparation of a reactive intermediate, such as 2-(halomethyl)benzofuran, followed by nucleophilic substitution with a sulfur-containing reagent.
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from the commercially available benzofuran-2-methanol.
Step 1: Synthesis of 2-(Chloromethyl)benzofuran
This step involves the conversion of the primary alcohol in benzofuran-2-methanol to a more reactive leaving group, a chloride.
-
Reaction: Benzofuran-2-methanol is reacted with thionyl chloride (SOCl₂) in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct.[3]
-
Experimental Protocol:
-
To a solution of benzofuran-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (e.g., 10 drops).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(chloromethyl)benzofuran.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound
The final step is the introduction of the thiol group by nucleophilic substitution of the chloride. Two common methods are proposed.
Method A: Reaction with Thiourea
This method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.[4]
-
Reaction: 2-(Chloromethyl)benzofuran is reacted with thiourea, followed by alkaline hydrolysis.
-
Experimental Protocol:
-
Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for 2-3 hours to form the isothiouronium salt.
-
After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.
-
Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography.
-
Method B: Reaction with Sodium Hydrosulfide
This is a more direct method for introducing the thiol group.
-
Reaction: 2-(Chloromethyl)benzofuran is reacted with sodium hydrosulfide (NaSH).
-
Experimental Protocol:
-
Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol or DMF.
-
Add the solution of 2-(chloromethyl)benzofuran (1.0 eq) dropwise to the stirred NaSH solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and acidify with a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as described in Method A.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Predicted Spectral Properties
The structural features of this compound suggest characteristic signals in various spectroscopic analyses.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (4H): δ 7.2-7.6 ppm (multiplets corresponding to the protons on the benzene ring of the benzofuran).[5] - Furan proton (1H): δ ~6.7 ppm (singlet or narrow multiplet for the proton at the 3-position).[5] - Methylene protons (-CH₂-): δ ~3.8-4.0 ppm (doublet, coupled to the thiol proton). - Thiol proton (-SH): δ ~1.5-2.0 ppm (triplet, coupled to the methylene protons). The chemical shift of the thiol proton can be variable and may broaden or exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons: δ ~110-155 ppm (signals for the eight carbons of the benzofuran ring system).[6] - Methylene carbon (-CH₂-): δ ~25-35 ppm. |
| IR Spectroscopy | - Aromatic C-H stretch: ~3100-3000 cm⁻¹.[7] - C=C stretch (aromatic and furan): ~1600-1450 cm⁻¹. - C-O-C stretch (furan ether): ~1250-1050 cm⁻¹. - S-H stretch: A weak band around 2600-2550 cm⁻¹.[8][9][10] - C-S stretch: ~700-600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 164. - Major fragmentation patterns: Likely loss of the thiol group (-SH, m/z = 131) or the entire methanethiol group (-CH₂SH, m/z = 117). Fragmentation of the benzofuran ring would also be expected, consistent with known patterns for benzofuran derivatives.[11][12][13][14] |
Predicted Chemical Reactivity
The chemical reactivity of this compound is expected to be dictated by the benzofuran ring system and the thiol group.
-
Reactivity of the Thiol Group:
-
Nucleophilicity: The thiol group is a potent nucleophile and is expected to react with a variety of electrophiles, such as alkyl halides and epoxides, at the sulfur atom.[15][16]
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion, which is an even stronger nucleophile.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide (forming a bis(benzofuran-2-ylmethyl) disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.[17][18]
-
-
Reactivity of the Benzofuran Ring:
-
The benzofuran ring is an electron-rich aromatic system. It can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the -CH₂SH substituent at the 2-position.
-
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely physical, chemical, and spectral properties based on established chemical knowledge. The proposed synthetic routes offer a practical starting point for its preparation. The presence of both the biologically relevant benzofuran core and the versatile thiol functional group makes this compound a compelling target for further investigation in medicinal chemistry and materials science. Experimental validation of the predicted properties is essential for a complete understanding of this molecule.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. prepchem.com [prepchem.com]
- 4. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Novel Synthesis of Benzofuran-2-ylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel and practical synthetic routes for the preparation of Benzofuran-2-ylmethanethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods in the current literature, this document outlines a reliable multi-step approach commencing from readily available starting materials. The synthesis proceeds through key intermediates, namely Benzofuran-2-ylmethanol and 2-(chloromethyl)benzofuran.
This guide offers detailed experimental protocols for each synthetic step, presents all quantitative data in clearly structured tables, and includes visual diagrams of the reaction pathways to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-step process. The logical workflow for this synthesis is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols and Data
This section provides detailed methodologies for the key transformations in the synthesis of this compound, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.
Step 1: Synthesis of Benzofuran-2-ylmethanol
The initial step involves the reduction of commercially available Benzofuran-2-carboxylic acid to Benzofuran-2-ylmethanol.
Reaction Pathway:
Caption: Reduction of Benzofuran-2-carboxylic acid.
Experimental Protocol:
A solution of Benzofuran-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diborane (BH₃) in THF, is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium sulfate, followed by extraction with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield Benzofuran-2-ylmethanol.
Quantitative Data for Step 1:
| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzofuran-2-carboxylic acid | LiAlH₄ (1.1 equiv.) | Anhydrous THF | 2 | 0 to RT | 80 | [1] |
| Benzofuran-2-carboxylic acid | 1 M Diborane in THF (2 equiv.) | THF | 18.5 | 0 to RT | 78 |
Step 2: Synthesis of 2-(chloromethyl)benzofuran
The second step is the conversion of the synthesized Benzofuran-2-ylmethanol to the corresponding chloride, 2-(chloromethyl)benzofuran, a key intermediate for the subsequent thiolation.
Reaction Pathway:
Caption: Chlorination of Benzofuran-2-ylmethanol.
Experimental Protocol:
To a solution of Benzofuran-2-ylmethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform, a chlorinating agent like thionyl chloride (SOCl₂) is added dropwise at room temperature. A catalytic amount of pyridine may be added. The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then cooled and poured into water. The organic layer is separated, washed to neutrality, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[2]
Quantitative Data for Step 2:
| Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzofuran-2-ylmethanol | Thionyl chloride | Anhydrous Chloroform | 3.5 | Reflux | Not specified | [2] |
| Benzofuran-2-ylmethanol | Thionyl chloride, Pyridine | Dichloromethane | 18 | Room Temperature | Not specified |
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)benzofuran with a sulfur nucleophile to yield the target compound, this compound. Two common methods for this transformation are presented.
Method A: Using Sodium Hydrosulfide
Reaction Pathway:
Caption: Thiolation using Sodium Hydrosulfide.
Experimental Protocol:
A solution of 2-(chloromethyl)benzofuran (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol is treated with an excess of sodium hydrosulfide (NaSH). The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude thiol can be purified by column chromatography.
Method B: Using Thiourea
This method involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol. This two-step, one-pot procedure can often provide cleaner products.
Reaction Pathway:
Caption: Thiolation via Isothiouronium Salt.
Experimental Protocol:
A mixture of 2-(chloromethyl)benzofuran (1 equivalent) and thiourea (1.1 equivalents) in a solvent such as ethanol is heated at reflux for a specified time to form the corresponding S-(Benzofuran-2-ylmethyl)isothiouronium chloride. After cooling, an aqueous solution of a base, for example, sodium hydroxide, is added, and the mixture is heated again at reflux to hydrolyze the isothiouronium salt. The reaction mixture is then cooled, acidified with a dilute acid (e.g., HCl), and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired thiol.
Quantitative Data for Step 3:
| Starting Material | Reagent | Solvent | General Yield Range (%) |
| Alkyl Halide | Sodium Hydrosulfide | Ethanol/DMF | 70-90 |
| Alkyl Halide | Thiourea, then NaOH | Ethanol | 75-95 |
Conclusion
The synthesis of this compound can be reliably achieved through a robust three-step sequence starting from Benzofuran-2-carboxylic acid. The outlined protocols provide a clear and reproducible guide for researchers in the field. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the anhydrous conditions required for the reduction and chlorination steps, and the appropriate stoichiometry and reaction conditions for the final thiolation step. The choice between sodium hydrosulfide and the thiourea method for the final step may depend on the desired purity and scale of the synthesis, with the thiourea route often offering advantages in terms of by-product profiles. This guide serves as a valuable resource for the synthesis of this and structurally related benzofuran derivatives for further investigation in drug discovery and development programs.
References
Benzofuran-2-ylmethanethiol: An In-depth Technical Guide on its Core Synthesis and Putative History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran-2-ylmethanethiol is a sulfur-containing organic molecule featuring a benzofuran core. While the benzofuran moiety is prevalent in numerous biologically active natural products and synthetic compounds, specific research on this compound, including its discovery and dedicated history, is not extensively documented in publicly available scientific literature. This technical guide consolidates the available information on the synthesis of its precursors and proposes a logical and well-established synthetic pathway to the target compound. Detailed experimental protocols for the key synthetic steps are provided, along with visualizations of the chemical workflows. The guide also briefly touches upon the broader biological significance of benzofuran derivatives to provide context for the potential relevance of this specific thiol.
Introduction and Putative History
The benzofuran ring system is a key structural motif in a vast array of pharmacologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[1][2][3][4] Prominent drugs like amiodarone, a potent antiarrhythmic agent, feature a substituted benzofuran core, highlighting the significance of this heterocycle in medicinal chemistry.[1]
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The most direct route involves the preparation of an intermediate, either benzofuran-2-ylmethanol or 2-(chloromethyl)benzofuran, followed by conversion to the corresponding thiol.
Synthesis of Benzofuran-2-ylmethanol
The initial precursor, benzofuran-2-ylmethanol, can be synthesized from benzofuran-2-carboxylic acid via reduction.
Caption: Synthesis of benzofuran-2-ylmethanol from benzofuran-2-carboxylic acid.
Synthesis of 2-(Chloromethyl)benzofuran
From benzofuran-2-ylmethanol, the hydroxyl group can be substituted with a chlorine atom to yield 2-(chloromethyl)benzofuran, a more reactive intermediate for nucleophilic substitution.
Caption: Synthesis of 2-(chloromethyl)benzofuran from benzofuran-2-ylmethanol.
Synthesis of this compound
The final step involves the conversion of 2-(chloromethyl)benzofuran to the target thiol. A common method for this transformation is the reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.
Caption: Synthesis of this compound from 2-(chloromethyl)benzofuran.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps outlined above. These are based on established and published procedures for analogous transformations.
Preparation of Benzofuran-2-ylmethanol
This protocol is adapted from a standard procedure for the reduction of carboxylic acids.
Materials:
-
Benzofuran-2-carboxylic acid
-
Diborane (1 M solution in Tetrahydrofuran (THF))
-
THF, anhydrous
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-carboxylic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diborane in THF to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a 1:1 mixture of THF and water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield benzofuran-2-ylmethanol.
Preparation of 2-(Chloromethyl)benzofuran
This protocol is based on a common method for the conversion of alcohols to alkyl chlorides.
Materials:
-
Benzofuran-2-ylmethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve benzofuran-2-ylmethanol in anhydrous DCM.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain 2-(chloromethyl)benzofuran.
Preparation of this compound
This protocol follows a standard procedure for the synthesis of thiols from alkyl halides via an isothiouronium salt intermediate.
Materials:
-
2-(Chloromethyl)benzofuran
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 2-(chloromethyl)benzofuran and thiourea in ethanol and reflux the mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Add a solution of sodium hydroxide and heat the mixture to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield this compound.
Data Presentation
As specific quantitative data for this compound is not available in the literature, the following table presents the known physical and chemical properties of its key precursor, benzofuran-2-ylmethanol, obtained from the PubChem database.[6]
| Property | Value |
| IUPAC Name | (1-Benzofuran-2-yl)methanol |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 55038-01-2 |
| Appearance | Expected to be a solid or oil |
| Computed XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Conclusion
While the discovery and history of this compound are not specifically chronicled, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. This guide provides detailed experimental protocols for the synthesis of this compound through its key precursors, benzofuran-2-ylmethanol and 2-(chloromethyl)benzofuran. The benzofuran scaffold is of significant interest in medicinal chemistry, and the introduction of a thiol group at the 2-position offers a handle for further chemical modification and exploration of biological activity. The protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to synthesize and investigate the potential of this compound and its derivatives. Further research is warranted to characterize this compound fully and to explore its pharmacological profile.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. (4-Amino-1-benzofuran-2-yl)methanethiol | C9H9NOS | CID 117172415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Benzofuran-2-ylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound Benzofuran-2-ylmethanethiol. Due to the limited availability of experimental data in public literature, this document outlines a scientifically grounded, hypothetical pathway for its synthesis and characterization, offering a foundational resource for researchers interested in this molecule.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound initiates from the commercially available precursor, 2-bromomethyl-benzofuran. The synthesis proceeds via a nucleophilic substitution reaction with sodium hydrosulfide.
Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
2-bromomethyl-benzofuran
-
Sodium hydrosulfide (NaSH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
A solution of 2-bromomethyl-benzofuran (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydrosulfide (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.55 | m | 2H | Ar-H |
| 7.30 - 7.20 | m | 2H | Ar-H |
| 6.70 | s | 1H | Furan-H |
| 3.85 | d | 2H | -CH₂-SH |
| 1.75 | t | 1H | -SH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-O (Benzofuran) |
| 150.0 | C-S (Benzofuran) |
| 128.5 | Ar-C |
| 124.0 | Ar-C |
| 122.5 | Ar-C |
| 121.0 | Ar-C |
| 111.0 | Ar-C-H |
| 105.0 | Furan C-H |
| 28.0 | -CH₂-SH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch |
| 2550 | Weak | S-H Stretch (Thiol) |
| 1600, 1450 | Strong | Aromatic C=C Stretch |
| 1250 | Strong | C-O-C Stretch (Aryl Ether) |
| 750 | Strong | C-S Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 131 | Very High | [M - SH]⁺ |
| 115 | Medium | [M - CH₂SH]⁺ |
| 103 | Medium | [C₇H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Workflow Diagram: Synthesis and Analysis
The following diagram illustrates the proposed workflow from the synthesis of this compound to its spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Benzofuran-2-ylmethanethiol CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzofuran-2-ylmethanethiol, a sulfur-containing derivative of the biologically significant benzofuran scaffold. Due to its status as a novel or non-commercial compound, a registered CAS number has not been identified. This guide details its nomenclature and proposes robust synthetic protocols for its preparation from readily available starting materials. Furthermore, it explores the potential biological significance of this compound by contextualizing it within the known pharmacological activities of related benzofuran derivatives, which are prominent in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts involving novel heterocyclic compounds.
Introduction to the Benzofuran Scaffold
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The versatility of the benzofuran ring system allows for extensive functionalization, making it a "privileged scaffold" in the design and development of new therapeutic agents.[5] The introduction of various substituents, such as a methanethiol group at the 2-position, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule, offering a promising avenue for the discovery of novel drug candidates.[2][6]
Compound Identification
As of the latest available data, this compound is not listed in major chemical databases with a registered CAS number. This suggests that it is not a commercially available compound and has not been extensively cataloged.
IUPAC Name
The formal IUPAC name for the target compound is (Benzofuran-2-yl)methanethiol .
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of (Benzofuran-2-yl)methanethiol can be achieved through a multi-step process starting from benzofuran-2-carboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a chloromethyl intermediate, and finally, nucleophilic substitution to yield the desired thiol.
Synthesis of Intermediates
The key intermediates in this synthesis are Benzofuran-2-ylmethanol and 2-(Chloromethyl)benzofuran.
| Compound Name | Molecular Formula | Molecular Weight | Role |
| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 g/mol | Starting Material |
| Benzofuran-2-ylmethanol | C₉H₈O₂ | 148.16 g/mol | Intermediate 1 |
| 2-(Chloromethyl)benzofuran | C₉H₇ClO | 166.60 g/mol | Intermediate 2 |
| Thiourea | CH₄N₂S | 76.12 g/mol | Sulfur Source |
| (Benzofuran-2-yl)methanethiol | C₉H₈OS | 164.22 g/mol | Final Product |
Experimental Protocols
Step 1: Synthesis of Benzofuran-2-ylmethanol
This protocol is adapted from the reduction of benzofuran-2-carboxylic acid.
-
Materials: Benzofuran-2-carboxylic acid, Diborane (1M solution in THF), Tetrahydrofuran (THF), Water, Diethyl ether, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve benzofuran-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0°C in an ice bath.
-
Add a 1M solution of diborane in THF dropwise to the stirred solution over a period of 10 minutes.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 18 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a 1:1 mixture of THF and water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzofuran-2-ylmethanol as a colorless oil.
-
Step 2: Synthesis of 2-(Chloromethyl)benzofuran
This protocol details the conversion of the alcohol to the corresponding chloride.
-
Materials: Benzofuran-2-ylmethanol, Thionyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve Benzofuran-2-ylmethanol in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine (approximately 10 drops).
-
Add thionyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, carefully remove the solvent and excess reagent under reduced pressure to obtain 2-(Chloromethyl)benzofuran. Further purification may be achieved by column chromatography.
-
Step 3: Synthesis of (Benzofuran-2-yl)methanethiol via Isothiouronium Salt
This method utilizes thiourea for a safe and efficient conversion of the alkyl halide to the thiol.[7][8]
-
Materials: 2-(Chloromethyl)benzofuran, Thiourea, Ethanol, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 2-(Chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture to facilitate the Sₙ2 reaction, forming the intermediate S-(benzofuran-2-ylmethyl)isothiouronium salt. The reaction can be monitored by TLC.
-
Once the formation of the salt is complete, add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture under reflux to hydrolyze the isothiouronium salt.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the thiolate and precipitate the thiol.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (Benzofuran-2-yl)methanethiol.
-
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis.
Caption: Synthetic pathway for (Benzofuran-2-yl)methanethiol.
Potential Biological Significance and Research Applications
While (Benzofuran-2-yl)methanethiol itself has not been extensively studied, the biological activities of numerous other 2-substituted benzofuran derivatives provide a strong rationale for its investigation.[9]
-
Anticancer Activity: Many benzofuran derivatives have demonstrated significant potential as anticancer agents.[1][3] They can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
-
Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in compounds with potent antibacterial and antifungal properties.[1][2] The introduction of a sulfur-containing moiety could enhance these activities.
-
Anti-inflammatory and Antioxidant Properties: Several natural and synthetic benzofurans exhibit anti-inflammatory and antioxidant effects, suggesting their potential in treating related disorders.[10]
-
Neuroprotective Agents: Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as agents against Alzheimer's disease, acting as cholinesterase and BACE1 inhibitors.[11]
The logical workflow for investigating a novel compound like (Benzofuran-2-yl)methanethiol in a drug discovery context is outlined below.
Caption: Drug discovery workflow for novel benzofuran derivatives.
Conclusion
(Benzofuran-2-yl)methanethiol represents an unexplored derivative of the pharmacologically important benzofuran family. This guide provides the foundational chemical information required for its synthesis and purification. The absence of a CAS number underscores the novelty of this compound. Given the broad spectrum of biological activities associated with the benzofuran scaffold, this molecule presents a valuable target for researchers in drug discovery and medicinal chemistry, warranting further investigation into its potential therapeutic applications.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]
- 10. actascientific.com [actascientific.com]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Estimated Solubility and Stability of Benzofuran-2-ylmethanethiol
Introduction
Benzofuran-2-ylmethanethiol is a heterocyclic compound incorporating a benzofuran moiety and a methanethiol group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making the understanding of its solubility and stability profiles crucial for researchers, scientists, and drug development professionals.[1][2][3][4] This document aims to provide a comprehensive technical overview of the predicted physicochemical properties of this compound and detailed experimental protocols for their determination.
Predicted Solubility Profile
Based on the general solubility characteristics of benzofuran and thiol-containing molecules, the solubility of this compound is expected to be influenced by solvent polarity, temperature, and pH. The benzofuran ring imparts a degree of lipophilicity, while the thiol group can participate in hydrogen bonding, suggesting solubility in a range of organic solvents.
Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | The thiol group can form hydrogen bonds with the solvent. Similar compounds like 2-Furfurylthiol are soluble in these solvents.[5] |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate both the polar thiol group and the aromatic benzofuran ring. Derivatives of furanpropanoic acid show good solubility in DMSO and DMF. |
| Nonpolar | Hexane, Toluene | Limited Solubility | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. 2-Furfurylthiol has limited solubility in hexane.[5] |
| Aqueous | Water | Insoluble to Sparingly Soluble | The hydrophobic benzofuran core is expected to dominate, leading to low water solubility. Benzofuran itself is insoluble in water.[6] For a related compound, 2-Furanmethanethiol, a solubility of 5000 mg/L at 20°C has been reported.[7] |
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, water, hexane)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand to let undissolved solids settle.
-
Centrifuge the sample to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Predicted Stability Profile
The stability of this compound is likely influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Expected Stability | Potential Degradation Pathway |
| Temperature | Stable at room temperature.[8] Some benzofuran derivatives are noted to be stable at room temperature. | Decomposition may occur at elevated temperatures. |
| pH | More stable under acidic to neutral conditions. | In basic conditions, the thiol group can be deprotonated to a thiolate, which is more susceptible to oxidation. |
| Light | Potentially sensitive to UV light. | Photodegradation can occur, potentially leading to radical formation and subsequent reactions. |
| Oxidizing Agents | Unstable. | The thiol group can be readily oxidized to form a disulfide (dimerization) or further to sulfonic acids in the presence of strong oxidizing agents. As a thiol, 2-furylmethanethiol readily undergoes oxidation to form disulfides.[5] |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Hydrolytic Stability: Aliquot the solution into separate vials and add acidic, basic, and neutral solutions. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Oxidative Stability: Add hydrogen peroxide solution to an aliquot of the compound's solution and monitor at room temperature.
-
Thermal Stability: Store a solid sample and a solution of the compound in a high-temperature oven (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.
Caption: Logical flow of a forced degradation study for stability assessment.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not documented, benzofuran derivatives are known to interact with various biological targets.[3][4] For instance, some derivatives have been investigated as ligands for β-amyloid plaques in the context of Alzheimer's disease.[9] Others have been found to have neuroprotective effects in collaboration with Insulin-Like Growth Factor 1 (IGF-1).[10] The logical relationship for investigating a novel benzofuran derivative in a drug discovery context is outlined below.
Caption: A generalized workflow for the preclinical development of a novel benzofuran derivative.
Conclusion
While direct experimental data for this compound is scarce, a reasonable estimation of its solubility and stability can be made based on the properties of analogous compounds. It is predicted to be soluble in polar organic solvents and have limited aqueous solubility. The primary stability concern is the potential for oxidation of the thiol group. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical parameters, which are vital for the advancement of any research or development involving this compound.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furanmethanethiol | C5H6OS | CID 7363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of Benzofuran-2-ylmethanethiol: A Versatile Building Block in Organic Chemistry
Introduction: Benzofuran-2-ylmethanethiol is a sulfur-containing heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structural motif, combining the biologically relevant benzofuran core with a reactive thiol functionality, opens avenues for the construction of diverse and complex molecules. This thiol derivative can serve as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and materials with tailored properties. The benzofuran moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a mercaptomethyl group at the 2-position provides a handle for various chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, aimed at researchers, scientists, and drug development professionals.
Application Notes
This compound is a reactive intermediate that can participate in a variety of organic reactions, primarily leveraging the nucleophilicity of the thiol group. Its applications can be broadly categorized into several key areas:
-
Nucleophilic Substitution Reactions: The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-acylation, and Michael addition reactions. This allows for the introduction of the benzofuran-2-ylmethylthio moiety into a wide array of organic molecules. For instance, reaction with alkyl halides can lead to the formation of thioethers, while reaction with acyl chlorides or anhydrides yields thioesters. These reactions are fundamental in creating libraries of compounds for biological screening.
-
Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of sulfur-containing heterocycles fused to or substituted with the benzofuran ring system.
-
Thiol-Ene "Click" Chemistry: The thiol group can participate in radical-mediated thiol-ene reactions, a powerful and efficient "click" chemistry approach for the formation of carbon-sulfur bonds. This allows for the facile conjugation of the benzofuran moiety to alkenes, enabling the synthesis of functionalized polymers, biomaterials, and complex molecular architectures under mild conditions.
-
Formation of Disulfides: Oxidation of this compound can lead to the corresponding disulfide. Disulfide bonds are important structural motifs in peptides and proteins and can also be used as reversible linkages in drug delivery systems.
-
Precursor for Biologically Active Molecules: Given the established biological importance of the benzofuran scaffold, derivatives of this compound are attractive targets for drug discovery programs. The thiol functionality can be used to link the benzofuran core to other pharmacophores or to modulate the physicochemical properties of a lead compound to improve its pharmacokinetic profile.
Experimental Protocols
As specific literature on the synthesis and reactions of this compound is limited, the following protocols are proposed based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran
This protocol describes the synthesis of a key precursor to this compound.
Reaction Scheme:
Figure 1: Synthesis of 2-(Chloromethyl)benzofuran.
Materials:
-
Benzofuran-2-ylmethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzofuran-2-ylmethanol in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-(chloromethyl)benzofuran.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzofuran-2-ylmethanol | 148.16 | 1.0 | 1.0 |
| Thionyl chloride | 118.97 | 3.0 | 3.0 |
| Pyridine | 79.10 | catalytic | - |
Table 1: Reagent quantities for the synthesis of 2-(Chloromethyl)benzofuran.
Protocol 2: Proposed Synthesis of this compound via Thiourea
This protocol outlines a two-step procedure for the synthesis of the target thiol from 2-(chloromethyl)benzofuran.
Reaction Workflow:
Figure 2: Proposed workflow for the synthesis of this compound.
Step 1: Formation of the Isothiouronium Salt
Materials:
-
2-(Chloromethyl)benzofuran
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve 2-(chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitor by TLC).
-
The isothiouronium salt may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, the reaction mixture can be carried forward to the next step directly.
Step 2: Hydrolysis to the Thiol
Materials:
-
Isothiouronium salt from Step 1
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether or other suitable organic solvent
Procedure:
-
To the isothiouronium salt (or the reaction mixture from Step 1), add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to effect hydrolysis of the isothiouronium salt to the thiol.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to protonate the thiolate.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data (Proposed):
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Chloromethyl)benzofuran | 166.60 | 1.0 | 1.0 |
| Thiourea | 76.12 | 1.0 | 1.0 |
| Sodium Hydroxide | 40.00 | >2.0 | Excess |
Table 2: Proposed reagent quantities for the synthesis of this compound.
Potential Signaling Pathway Involvement
While specific signaling pathways involving this compound are not yet elucidated, its derivatives could potentially interact with various biological targets due to the established bioactivity of the benzofuran scaffold. The following diagram illustrates a hypothetical interaction where a derivative of this compound acts as an inhibitor of a signaling pathway implicated in disease.
Figure 3: Hypothetical inhibition of a signaling pathway.
Disclaimer: The experimental protocols and applications described herein are based on established chemical principles and are provided for informational purposes. The synthesis and handling of the described chemicals should only be carried out by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The biological activities and pathway interactions are hypothetical and require experimental validation.
References
Application of Benzofuran Derivatives in Medicinal Chemistry: A Focus on 2-Substituted Scaffolds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Benzofuran-2-ylmethanethiol" did not yield specific data. Consequently, this document focuses on the broader, well-documented applications of the 2-substituted benzofuran scaffold, which is structurally related to the requested compound. The information presented herein is intended to provide a comprehensive overview of the medicinal chemistry potential of this important heterocyclic motif.
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. The substitution pattern on the benzofuran ring system significantly influences the pharmacological properties of these compounds. In particular, modifications at the 2-position have led to the discovery of numerous potent and selective therapeutic agents. This document outlines the diverse applications of 2-substituted benzofuran derivatives, with a focus on their anticancer, antiarrhythmic, and antimicrobial activities.
Key Therapeutic Areas and Biological Activities
The versatility of the 2-substituted benzofuran scaffold has been demonstrated in a variety of therapeutic areas. The following sections highlight some of the most significant applications, supported by quantitative data where available.
Anticancer Activity
Numerous 2-substituted benzofuran derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.
Table 1: Anticancer Activity of Selected 2-Substituted Benzofuran Derivatives
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4,5-Trimethoxybenzoyl | K562 (Leukemia) | 0.015 | [1] |
| 2 | 3,4,5-Trimethoxybenzoyl | HL-60 (Leukemia) | 0.012 | [1] |
| 3 | 4-Methoxyphenyl | A549 (Lung Cancer) | 0.12 | [2] |
| 4 | 4-Methoxyphenyl | SGC7901 (Gastric Cancer) | 2.75 | [2] |
| 5 | (4-Fluorophenyl)amino | MCF-7 (Breast Cancer) | 0.07 | [3] |
| 6 | (4-Chlorophenyl)amino | A549 (Lung Cancer) | 1.8 | [3] |
Antiarrhythmic Activity
A prominent example of a 2-substituted benzofuran in clinical use is Amiodarone, a potent antiarrhythmic agent. Its derivatives, such as Dronedarone, have also been developed to improve the safety profile. These drugs primarily act by blocking various ion channels involved in the cardiac action potential.
Table 2: Ion Channel Inhibition by Antiarrhythmic Benzofuran Derivatives
| Compound | Target Ion Channel | Effect |
| Amiodarone | K+ channels (hERG) | Prolongs repolarization |
| Na+ channels | Slows depolarization | |
| Ca2+ channels | Weakly blocks | |
| Dronedarone | K+ channels (hERG) | Prolongs repolarization |
| Na+ channels | Slows depolarization | |
| Ca2+ channels | Weakly blocks |
Antimicrobial Activity
The benzofuran scaffold has also been explored for the development of novel antimicrobial agents. Derivatives with various substituents at the 2-position have shown activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of a Selected 2-Substituted Benzofuran Derivative
| Compound ID | Substitution at C2 | Microorganism | MIC (µg/mL) |
| 7 | 5-Nitro-2-furyl | Staphylococcus aureus | 3.12 |
| Escherichia coli | 6.25 | ||
| Candida albicans | 12.5 |
Signaling Pathways and Mechanisms of Action
Antiarrhythmic Mechanism of Action of Benzofuran Derivatives
The antiarrhythmic effects of benzofuran derivatives like amiodarone and dronedarone are attributed to their ability to modulate multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the cardiac action potential and the effective refractory period, thereby suppressing arrhythmias.
References
High-performance liquid chromatography (HPLC) method for Benzofuran-2-ylmethanethiol
An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantitative analysis of Benzofuran-2-ylmethanethiol. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The method is designed to be robust and reliable for the determination of this compound in various sample matrices.
Introduction
This compound is a heterocyclic organic compound containing a benzofuran moiety and a thiol group. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and precise quantification of such compounds is crucial for research and development, quality control, and pharmacokinetic studies. This HPLC method utilizes a reversed-phase C18 column with UV detection, which is a common and effective approach for the analysis of benzofuran derivatives.[2] The thiol group present in the molecule allows for potential derivatization to enhance detection sensitivity, although this protocol focuses on direct UV detection.[3][4]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Software: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade, for sample and standard preparation)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 280 nm |
Note: The UV detection wavelength is proposed based on the typical absorbance of the benzofuran chromophore.[2][5] Optimization of this wavelength may be necessary based on the UV spectrum of this compound.
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection. Note: Due to the potential for thiol oxidation, it is advisable to prepare samples fresh and analyze them promptly.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for the developed HPLC method. These values are representative of a validated method and should be determined experimentally.
| Parameter | Result (Hypothetical) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran [webbook.nist.gov]
- 5. Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives - ProQuest [proquest.com]
- 6. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzofuran-2-ylmethanethiol as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of benzofuran-2-ylmethanethiol, a versatile building block for the synthesis of novel heterocyclic compounds with potential biological activity. The protocols detailed below offer starting points for the exploration of its reactivity in key chemical transformations.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-methyl position of the benzofuran scaffold, yielding this compound, provides a reactive handle for a variety of chemical modifications. This allows for the construction of diverse molecular architectures and the exploration of new chemical space in drug discovery programs.
The nucleophilic nature of the thiol group in this compound makes it an excellent partner in S-alkylation, Michael additions, and cycloaddition reactions. These reactions enable the facile introduction of various substituents and the formation of more complex heterocyclic systems, paving the way for the development of novel therapeutic agents.
Synthesis of this compound
Proposed Synthetic Scheme:
Application Notes and Protocols: Benzofuran-2-ylmethanethiol as a Novel Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8] The incorporation of a thiol-containing side chain, such as in benzofuran-2-ylmethanethiol, introduces a versatile coordination site for metal ions. The sulfur atom in the thiol group is a soft donor, capable of forming stable complexes with a variety of transition metals. This unique combination of a biologically active benzofuran scaffold and a metal-coordinating thiol moiety presents a promising avenue for the development of novel metallodrugs and therapeutic agents with unique mechanisms of action.
These application notes provide a hypothetical framework for the synthesis, characterization, and potential applications of metal complexes involving this compound as a ligand, based on established principles of coordination chemistry and the known biological activities of benzofuran compounds.
Proposed Synthesis Protocols
Synthesis of this compound (Ligand)
A potential synthetic route to this compound can be adapted from known procedures for the synthesis of similar thiol compounds, such as furan-2-ylmethanethiol.[9]
Reaction Scheme:
Materials:
-
Benzofuran-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Phosphorus tribromide (PBr₃)
-
Thiourea
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reduction of Benzofuran-2-carbaldehyde: Dissolve benzofuran-2-carbaldehyde in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzofuran-2-ylmethanol.
-
Bromination of Benzofuran-2-ylmethanol: Dissolve benzofuran-2-ylmethanol in dry diethyl ether. Cool the solution to 0 °C. Add phosphorus tribromide dropwise with stirring. After the addition, allow the reaction to stir at room temperature for 3 hours. Carefully pour the reaction mixture onto ice and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain benzofuran-2-ylmethyl bromide.
-
Formation of Isothiouronium Salt: Dissolve benzofuran-2-ylmethyl bromide and thiourea in ethanol. Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature to allow the S-(benzofuran-2-ylmethyl)isothiouronium bromide to crystallize. Filter the solid and wash with cold ethanol.
-
Hydrolysis to Thiol: Suspend the isothiouronium salt in a solution of sodium hydroxide in deoxygenated water. Heat the mixture at reflux under a nitrogen atmosphere for 2 hours. Cool the reaction mixture and acidify with dilute hydrochloric acid. Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield this compound.
General Synthesis of Metal(II) Complexes with this compound
Reaction Scheme:
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., PdCl₂, PtCl₂, ZnCl₂, Cu(OAc)₂)
-
Methanol or Ethanol
-
A suitable base (e.g., triethylamine or sodium methoxide)
Procedure:
-
Dissolve this compound in methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of a suitable base to deprotonate the thiol group.
-
In a separate flask, dissolve the metal(II) salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is stirred at room temperature or gently heated for several hours.
-
The formation of a precipitate may indicate the formation of the complex.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.
Proposed Characterization Methods
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the coordination of the thiol group. | Disappearance of the S-H stretching vibration (around 2550-2600 cm⁻¹) upon coordination to the metal center. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and its complexes (for diamagnetic complexes). | Shifts in the signals of the protons and carbons near the sulfur atom upon coordination. |
| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complexes. | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. |
| Mass Spectrometry | To determine the molecular weight and formula of the complexes. | A molecular ion peak corresponding to the expected mass of the complex. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complexes. | Provides detailed information on bond lengths, bond angles, and coordination geometry. |
| Elemental Analysis | To determine the elemental composition of the complexes. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula. |
Potential Applications in Drug Development
Given the extensive biological activities of benzofuran derivatives, metal complexes of this compound are hypothesized to have significant therapeutic potential.
Anticancer Agents
Many benzofuran derivatives exhibit potent anticancer activity.[6][8] The coordination of a metal ion could enhance this activity through various mechanisms, such as:
-
Targeted Drug Delivery: The complex may facilitate the transport of the active benzofuran moiety into cancer cells.
-
Redox Activity: The metal center could participate in redox cycling, generating reactive oxygen species (ROS) that induce cancer cell death.
-
DNA Intercalation: The planar benzofuran ring could intercalate with DNA, while the metal center coordinates to DNA bases, leading to DNA damage.
Antimicrobial and Antifungal Agents
Benzofuran compounds are known for their broad-spectrum antimicrobial and antifungal properties.[2][8] Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligand due to:
-
Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
-
Inhibition of Essential Enzymes: The metal complex may bind to and inhibit the function of essential microbial enzymes.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis and characterization of metal complexes.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of anticancer action for a benzofuran-metal complex.
Disclaimer: The protocols and applications described herein are hypothetical and based on the chemical literature of related compounds. Experimental work is required to validate these propositions. Researchers should adhere to all laboratory safety guidelines when handling the chemicals mentioned.
References
- 1. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Evaluation of Benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research on various benzofuran derivatives. While no specific data for Benzofuran-2-ylmethanethiol was found, these protocols are standard for evaluating the biological activity of this class of compounds and can be adapted for the specific molecule of interest.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are prevalent in a variety of natural products and synthetic molecules. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, benzofuran derivatives have been extensively investigated for various pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. These application notes provide an overview of common in vitro assays used to characterize the biological effects of benzofuran derivatives.
Key In Vitro Applications and Assays
The biological activity of benzofuran derivatives is commonly assessed through a panel of in vitro assays. These include:
-
Cytotoxicity Assays: To determine the potential of a compound to kill or inhibit the proliferation of cancer cells.
-
Enzyme Inhibition Assays: To identify and characterize the inhibitory activity of a compound against specific enzymes involved in disease pathways.
-
Antimicrobial Assays: To evaluate the efficacy of a compound against various strains of bacteria and fungi.
The following sections provide detailed protocols and data presentation for these key applications.
Cytotoxicity Evaluation of Benzofuran Derivatives
A primary area of investigation for benzofuran derivatives is their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Quantitative Data Summary
The following table summarizes representative cytotoxic activities of various benzofuran derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzofuran Neolignans | HL-60 (Leukemia) | 5.2 - 15.8 | [1] |
| SMMC-7721 (Hepatoma) | 8.1 - 22.4 | [1] | |
| A-549 (Lung Cancer) | > 50 | [1] | |
| 2-Arylbenzofurans | MCF-7 (Breast Cancer) | 7.94 - 11.2 | [1] |
| HepG2 (Hepatoma) | 9.73 - 17.1 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for evaluating the cytotoxicity of chemical compounds.[2][3][4][5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Benzofuran derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.
Enzyme Inhibition Assays
Benzofuran derivatives have been shown to inhibit various enzymes implicated in diseases such as Alzheimer's and cancer.
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. The Ellman's method is a common in vitro assay to screen for AChE inhibitory activity.[7][8][9][10][11]
| Compound Class | Enzyme Source | IC50 (µM) | Reference |
| Benzofuran-Triazole Hybrids | Electrophorus electricus AChE | 0.55 - 2.28 | [8] |
| 2-Arylbenzofuran Derivatives | Rat Brain AChE | 36.53 - >100 | [10] |
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or rat brain homogenate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Benzofuran derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.
-
Inhibitor Addition: Add 25 µL of the benzofuran derivative solution at various concentrations. For the control, add 25 µL of buffer with DMSO.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).
-
Incubation and Measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value from the dose-response curve.
Caption: Inhibition of acetylcholine hydrolysis by a benzofuran derivative in the synaptic cleft.
Kinase Inhibition (PI3K/VEGFR2)
Benzofuran derivatives have also been explored as inhibitors of protein kinases like PI3K and VEGFR2, which are crucial in cancer cell signaling.[1][12][13][14][15]
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Benzofuran Hybrids | PI3K | 2.21 | [1] |
| VEGFR-2 | 68 | [1] | |
| Bis-triazolo-quinoxaline Derivatives | VEGFR-2 | 3.7 - 11.8 | [1] |
This protocol provides a general framework for a luminescence-based kinase assay.
Materials:
-
Recombinant human kinase (e.g., PI3K, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Benzofuran derivative stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plate
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the benzofuran derivative at various concentrations.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Caption: Dual inhibition of PI3K and VEGFR2 signaling pathways by a benzofuran derivative.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives is another area of active research. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]
Quantitative Data Summary
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-3-carbohydrazide Derivatives | M. tuberculosis H37Rv | 2 - 8 | [18] |
| 1-(Thiazol-2-yl)pyrazoline Derivatives | E. coli | 25 (inhibitory zone in mm) | [18] |
| S. aureus | 20 (inhibitory zone in mm) | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran derivative stock solution (in DMSO)
-
96-well microplates
-
Standard antimicrobial agent (positive control)
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the benzofuran derivative in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial MIC Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. abbexa.com [abbexa.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. ijpbs.com [ijpbs.com]
- 17. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Benzofuran-2-ylmethanethiol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the purification of Benzofuran-2-ylmethanethiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols focus on two primary laboratory-scale techniques: silica gel column chromatography and crystallization. These methods are designed to remove impurities typically encountered during its synthesis, such as starting materials, by-products, and decomposition products. This guide includes step-by-step experimental procedures, expected quantitative data for comparison, and workflow visualizations to aid researchers in obtaining high-purity this compound for their studies.
Introduction
This compound is a sulfur-containing heterocyclic compound. The benzofuran moiety is a common scaffold in many biologically active compounds, while the thiol group can be reactive and prone to oxidation, forming disulfides.[1][2][3] The purification of this compound is crucial to ensure the validity of biological and chemical studies. Common impurities may include unreacted starting materials from synthesis, by-products from side reactions, and disulfide-linked dimers of the desired product. The choice of purification method depends on the nature of these impurities and the desired final purity. This document outlines two robust methods for achieving high purity: column chromatography and crystallization.
Purification Techniques
Two common and effective methods for the purification of benzofuran derivatives and thiols are column chromatography and crystallization.[4][5][6][7][8][9][10]
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is an effective stationary phase.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent such as hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Add a small layer of sand or a cotton plug at the bottom of the column.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Continuously tap the column gently to ensure even packing and avoid air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition.
-
Equilibrate the packed column by passing 2-3 column volumes of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. The optimal solvent system may need to be determined by thin-layer chromatography (TLC) analysis.[4][11]
-
-
Fraction Collection:
-
Collect fractions in separate test tubes or vials.
-
Monitor the separation process using TLC to identify the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Crystallization
Crystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, leading to the formation of pure crystals.
Experimental Protocol:
-
Solvent Selection:
-
Select a suitable solvent or solvent mixture. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents for benzofuran derivatives include ethanol, methanol, acetone, or mixtures with water.[12]
-
Perform small-scale solubility tests to identify the optimal solvent system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Data Presentation
The following tables summarize the expected quantitative data from the purification of this compound.
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Column Chromatography | Crystallization |
| Initial Purity (by HPLC) | ~85% | ~85% |
| Final Purity (by HPLC) | >98% | >99% |
| Yield | 70-85% | 60-80% |
| Recovery | 80-90% | 70-85% |
| Time Required | 4-8 hours | 2-6 hours |
| Solvent Consumption | High | Moderate |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (98:2 to 90:10) |
| Flow Rate | 5-10 mL/min |
| Column Dimensions | 30 cm x 2 cm |
| Sample Load | 500 mg crude product |
Table 3: Typical Parameters for Crystallization
| Parameter | Value |
| Solvent System | Ethanol/Water (e.g., 9:1 v/v) |
| Dissolution Temperature | 70-80 °C |
| Crystallization Temperature | 0-4 °C |
| Crude Sample Amount | 1 g |
| Solvent Volume | 10-20 mL |
Visualization
The following diagrams illustrate the purification workflow and the relationship between the described techniques.
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of purification techniques.
References
- 1. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin-Layer Chromatography of Benzofuran Derivatives [jstage.jst.go.jp]
- 12. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Benzofuran-2-ylmethanethiol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing benzofuran-2-ylmethanethiol and its derivatives as key starting materials. The benzofuran moiety is a significant pharmacophore found in numerous biologically active compounds, and its incorporation into other heterocyclic systems is of great interest in medicinal chemistry and drug discovery.
Synthesis of 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione
The synthesis of 1,2,4-triazole-3-thiones is a valuable transformation in medicinal chemistry, as this scaffold is present in a wide range of therapeutic agents. A common and effective method for the preparation of these compounds involves the alkaline cyclization of the corresponding acylthiosemicarbazides. This protocol outlines the synthesis of 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione, a key intermediate for further functionalization.
Experimental Protocol: Synthesis of 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione
This protocol is adapted from the synthesis of the monohydrate of the title compound.[1]
Materials:
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2-(1-Benzofuran-2-ylcarbonyl)hydrazinecarbothioamide
-
Potassium hydroxide (KOH) solution (10%)
-
Glacial acetic acid
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Ethanol
Procedure:
-
A mixture of 2-(1-benzofuran-2-ylcarbonyl)hydrazinecarbothioamide (0.01 mol) and 10% aqueous potassium hydroxide solution (10 mL) is refluxed for 3 hours.
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The reaction mixture is then cooled to room temperature.
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Neutralize the mixture by the gradual addition of glacial acetic acid.
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The solid product that precipitates is collected by filtration.
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The collected solid is washed with ethanol and dried.
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Recrystallization from ethanol can be performed for further purification.
Quantitative Data:
| Compound | Starting Material | Reagents | Reaction Time | Yield | Melting Point (°C) |
| 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione | 2-(1-Benzofuran-2-ylcarbonyl)hydrazinecarbothioamide | 10% KOH, Glacial Acetic Acid | 3 hours | N/A | N/A |
Note: The referenced literature does not provide yield and melting point data for the anhydrous final compound in this specific procedure.
Logical Workflow for the Synthesis of Benzofuran-containing Triazole-thione
Caption: Synthetic pathway to 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione.
Synthesis of Benzofuran-Containing Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, a multi-step synthesis of thiazoles from a benzofuran-2-yl ketone precursor has been reported. This suggests a viable, albeit more complex, route to benzofuran-substituted thiazoles.
Experimental Protocol: Synthesis of Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) Thiazolyl Hydrazones
This protocol is based on the synthesis of related thiazole derivatives from a benzofuran-2-yl ketone.[2]
Materials:
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Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone thiosemicarbazone
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Dichloroacetone
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Dry Acetone
Procedure:
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A mixture of benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone thiosemicarbazone (1.0 mmol) and dichloroacetone (1.0 mmol) in dry acetone (40 mL) is stirred at room temperature.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by a suitable method, such as column chromatography, to yield the corresponding thiazolyl hydrazone.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) thiazolyl hydrazone | Benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone thiosemicarbazone | Dichloroacetone | Dry Acetone | N/A |
Note: The referenced literature describes the general procedure but does not provide a specific yield for this transformation.
Conceptual Workflow for Hantzsch-type Thiazole Synthesis
Caption: Conceptual pathway for the synthesis of benzofuran-thiazole derivatives.
Synthesis of Thiosemicarbazide Precursors
The synthesis of 1,2,4-triazole-3-thiones and other sulfur-containing heterocycles often proceeds through a thiosemicarbazide intermediate. These precursors can be readily synthesized from the corresponding carboxylic acid hydrazides.
Experimental Protocol: General Synthesis of 1-(Benzofuran-2-carbonyl)-4-substituted-thiosemicarbazides
This is a general procedure based on the reaction of hydrazides with isothiocyanates.
Materials:
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Benzofuran-2-carbohydrazide
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Substituted isothiocyanate (e.g., phenyl isothiocyanate)
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Anhydrous Ethanol
Procedure:
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Dissolve benzofuran-2-carbohydrazide (1 equivalent) in anhydrous ethanol.
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Add the substituted isothiocyanate (1 equivalent) to the solution.
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Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired thiosemicarbazide.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Condition |
| 1-(Benzofuran-2-carbonyl)-4-substituted-thiosemicarbazide | Benzofuran-2-carbohydrazide, Substituted isothiocyanate | Anhydrous Ethanol | Reflux |
Note: Specific yields would be dependent on the nature of the substituent on the isothiocyanate.
Signaling Pathway of a Potential Biological Target
While the direct biological activities of the synthesized compounds require further investigation, many nitrogen and sulfur-containing heterocyclic compounds are known to interact with various signaling pathways implicated in diseases such as cancer. For instance, some triazole derivatives have been shown to target pathways involved in cell proliferation and survival. The diagram below illustrates a simplified generic cell signaling pathway that could be a potential target for such compounds.
Caption: A generic cell signaling pathway potentially targeted by bioactive heterocycles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzofuran-2-ylmethanethiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Benzofuran-2-ylmethanethiol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the chlorination of benzofuran-2-ylmethanol to 2-(chloromethyl)benzofuran, followed by nucleophilic substitution with a thiolating agent.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: I am getting a low yield of 2-(chloromethyl)benzofuran in the first step. What are the possible causes and solutions?
A1: Low yields in the conversion of benzofuran-2-ylmethanol to 2-(chloromethyl)benzofuran are often due to incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The conversion of the alcohol to the chloride using thionyl chloride (SOCl₂) may not have gone to completion.
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Solution: Ensure that a sufficient excess of thionyl chloride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, the reaction can be refluxed for a longer duration.[1]
-
-
Product Degradation: Benzofuran derivatives can be sensitive to harsh reaction conditions.
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Solution: Maintain a gentle reflux during the reaction and avoid excessive heating, which can lead to decomposition.
-
-
Sub-optimal Work-up: Improper work-up can lead to loss of product.
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Solution: Ensure the reaction mixture is fully cooled before pouring it into water to quench the excess thionyl chloride. Use an appropriate organic solvent like dichloromethane for extraction and ensure the organic phase is thoroughly washed to neutrality and dried completely over a suitable drying agent like anhydrous magnesium sulfate before solvent evaporation.[1]
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Q2: During the synthesis of this compound from 2-(chloromethyl)benzofuran, I am observing a significant amount of a side product with a higher molecular weight. What is it and how can I minimize its formation?
A2: The major side product in this reaction is likely the corresponding sulfide, bis(benzofuran-2-ylmethyl) sulfide. This occurs when the initially formed thiolate anion attacks another molecule of 2-(chloromethyl)benzofuran.
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Cause: The thiolate is a potent nucleophile and can compete with the thiolating agent for the alkyl halide.
-
Solutions:
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Use of Excess Thiolating Agent: Employ a significant excess of sodium hydrosulfide or thiourea to ensure the 2-(chloromethyl)benzofuran preferentially reacts with it.[2]
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Slow Addition: Adding the 2-(chloromethyl)benzofuran slowly to the solution of the thiolating agent can help maintain a low concentration of the alkyl halide, thus favoring the desired reaction.
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| Parameter | Condition to Favor Thiol | Condition to Favor Sulfide |
| Stoichiometry | Large excess of NaSH or Thiourea | Equimolar or excess alkyl halide |
| Addition Mode | Slow addition of alkyl halide | Rapid mixing of reactants |
Q3: My final product, this compound, seems to be contaminated with the corresponding disulfide. How can I prevent its formation and remove it?
A3: The formation of bis(benzofuran-2-ylmethyl) disulfide is a common issue due to the ease of oxidation of thiols.
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Prevention:
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Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
Removal:
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Reductive Work-up: During the work-up, the disulfide can be reduced back to the thiol. This can be achieved by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3]
-
dot
Caption: Equilibrium between thiol and disulfide.
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable method for synthesizing this compound?
A1: A common and effective method involves a two-step process:
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Synthesis of 2-(Chloromethyl)benzofuran: Benzofuran-2-ylmethanol is reacted with thionyl chloride in an anhydrous solvent like chloroform or dichloromethane. The reaction is typically refluxed for a few hours.[1]
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Synthesis of this compound: The resulting 2-(chloromethyl)benzofuran is then reacted with a nucleophilic sulfur source. A widely used method is the reaction with thiourea followed by hydrolysis of the intermediate isothiouronium salt with a base.[4] Alternatively, sodium hydrosulfide can be used.[2]
Q2: What are the key reaction parameters to control for optimizing the yield of the final product?
A2: To optimize the yield of this compound, consider the following parameters for the second step (thiolation):
| Parameter | Recommended Condition | Rationale |
| Thiolating Agent | Thiourea followed by hydrolysis | Generally provides cleaner reactions and avoids the formation of sulfide byproducts.[4] |
| Solvent | Ethanol or a similar protic solvent | Suitable for dissolving the reactants and facilitating the reaction. |
| Temperature | Reflux | To ensure the reaction goes to completion in a reasonable time. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the thiol to the disulfide. |
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel.
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Stationary Phase: Silica gel (200-300 mesh) is commonly used.
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Mobile Phase: A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, is often effective. The polarity of the solvent mixture can be adjusted to achieve good separation of the desired thiol from any remaining starting material, side products (sulfide and disulfide), and other impurities. It is advisable to monitor the separation by TLC to find the optimal eluent composition.
Q4: What are some alternative methods for synthesizing this compound?
A4: While the chloromethyl intermediate route is common, other methods could be explored:
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Mitsunobu Reaction: Benzofuran-2-ylmethanol can be converted to the thiol using a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate.
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From Benzofuran-2-carboxylic acid: The carboxylic acid can be reduced to the alcohol and then follow the established route. Alternatively, the acid could be converted to an amide and then subjected to a thionation agent like Lawesson's reagent, though this might be a more complex route.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)benzofuran [1]
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In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve benzofuran-2-ylmethanol (1 equivalent) in anhydrous chloroform.
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Slowly add thionyl chloride (1.5 - 2 equivalents) dropwise to the solution.
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Gently heat the reaction mixture to reflux and maintain for 3-4 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
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Extract the aqueous layer with dichloromethane.
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Wash the combined organic layers with water until neutral, then dry over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Synthesis of this compound via Thiourea [4]
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Dissolve 2-(chloromethyl)benzofuran (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
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Reflux the mixture for 2-3 hours to form the isothiouronium salt.
-
After cooling, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.
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Reflux the mixture for another 2-3 hours to hydrolyze the salt.
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Cool the reaction to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether or dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Synthesis of Benzofuran-2-ylmethanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-2-ylmethanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective two-step synthetic route starts from the commercially available Benzofuran-2-ylmethanol. The first step involves the chlorination of the alcohol to form 2-(chloromethyl)benzofuran, which is then converted to the final thiol product in the second step.
Q2: What are the primary side reactions to be aware of during the synthesis?
The main potential side reactions include the formation of bis(benzofuran-2-ylmethyl) ether during the chlorination step, and the formation of the corresponding sulfide (thioether) and disulfide byproducts during the thiol formation step. Careful control of reaction conditions is crucial to minimize these impurities.[1][2][3]
Q3: How can I minimize the formation of the disulfide byproduct?
The oxidation of the thiol to a disulfide is a common issue, often accelerated by the presence of air (oxygen).[3] To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. During workup and purification, acidic conditions can help to reduce the rate of disulfide formation.[4]
Q4: What purification methods are most effective for the final product?
Column chromatography on silica gel is a common method for purifying this compound. It is advisable to carry out the chromatography promptly after synthesis and to use solvents that have been degassed to minimize on-column oxidation.
Troubleshooting Guides
Problem 1: Low yield in the chlorination of Benzofuran-2-ylmethanol.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the thionyl chloride is fresh and used in sufficient excess. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Degradation of starting material or product | The reaction with thionyl chloride can generate acidic byproducts (HCl and SO2) which might cause degradation.[5] Performing the reaction at a controlled temperature (e.g., 0 °C to room temperature) can mitigate this. The addition of a base like pyridine can be used to neutralize the generated acid.[6] |
| Formation of bis(benzofuran-2-ylmethyl) sulfite | This can occur if the alcohol is not fully converted to the chloride.[7] Ensure dropwise addition of thionyl chloride and adequate stirring. |
Problem 2: Presence of a significant amount of sulfide (thioether) byproduct.
| Possible Cause | Suggested Solution |
| The newly formed thiolate attacks another molecule of 2-(chloromethyl)benzofuran. | This is a common side reaction in thiol synthesis from alkyl halides.[1][2] To minimize this, use a significant excess of the sulfur nucleophile (e.g., sodium hydrosulfide or thiourea).[4] Adding the 2-(chloromethyl)benzofuran slowly to the solution of the nucleophile can also help. |
| Reaction temperature is too high. | Higher temperatures can favor the formation of the sulfide byproduct. Maintain the recommended reaction temperature. |
Problem 3: The final product is contaminated with a disulfide.
| Possible Cause | Suggested Solution |
| Oxidation of the thiol during the reaction. | Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) and use degassed solvents. |
| Oxidation during workup or purification. | Minimize exposure of the product to air. During the aqueous workup, use deoxygenated water. If performing column chromatography, use degassed solvents and work relatively quickly. The disulfide can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT) followed by repurification, though this adds an extra step. |
Quantitative Data Summary
The following table summarizes typical yields for the two-step synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Typical Yield Range | Purity (after purification) |
| 1 | Benzofuran-2-ylmethanol to 2-(chloromethyl)benzofuran | 70-90% | >95% |
| 2 | 2-(chloromethyl)benzofuran to this compound | 60-80% | >97% |
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)benzofuran[6][8]
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Benzofuran-2-ylmethanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 - 2 equivalents) dropwise to the stirred solution over 30 minutes. A small amount of pyridine (catalytic) can be added to the alcohol solution before the addition of thionyl chloride.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures).
Step 2: Synthesis of this compound
Method A: Using Thiourea [1][2][3]
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Dissolve 2-(chloromethyl)benzofuran (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 2-3 hours.
-
After cooling, a solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for another 2-3 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thiol by column chromatography on silica gel.
Method B: Using Sodium Hydrosulfide [4]
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In a round-bottom flask under an inert atmosphere, prepare a solution of sodium hydrosulfide (NaSH) (1.5 - 2 equivalents) in a suitable solvent like ethanol or DMF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 2-(chloromethyl)benzofuran (1 equivalent) in the same solvent to the NaSH solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, carefully quench by adding water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting decision-making workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzofuran-2-ylmethanethiol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of benzofuran-2-ylmethanethiol using chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading on the silica gel column. What is the likely cause and how can I prevent it?
A1: The most probable cause of degradation is the oxidation of the thiol group to a disulfide, a reaction that can be catalyzed by silica gel, especially when exposed to air.[1][2] To minimize degradation, it is crucial to work quickly and under inert conditions.[3] Consider deoxygenating your solvents by bubbling nitrogen or argon through them before use.[4] Additionally, adding a small amount of a volatile acid, like 0.5% acetic acid or formic acid, to the mobile phase can help suppress the formation of the more easily oxidized thiolate anion.[3]
Q2: I am observing significant streaking of my compound on the TLC plate and column. What could be the reason?
A2: Streaking, or tailing, can occur for several reasons. Your sample might be overloaded; try running the separation with a more dilute solution.[5] For acidic compounds like thiols, interaction with the slightly acidic silica gel can cause streaking. Adding a small amount of a modifier to the mobile phase, such as acetic or formic acid (0.1–2.0%), can often resolve this issue by ensuring the compound remains in a single protonation state.[5]
Q3: My compound is not eluting from the column, or I have very low recovery. What should I check?
A3: There are several potential reasons for this issue. First, confirm the stability of your compound to silica gel by performing a 2D TLC.[6] Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is degrading.[6] Another possibility is that the solvent system you are using is not polar enough to elute the compound.[6] You can try gradually increasing the polarity of your eluent. It's also possible that your compound has very low solubility in the chosen eluent, preventing it from moving down the column effectively. In this case, you may need to explore a different solvent system altogether.
Q4: I am seeing a new, less polar spot appear on my TLC plate after letting it sit for a while. What is this new compound?
A4: This new, less polar spot is likely the disulfide dimer of this compound, formed via oxidation.[2][3][7] This is a common issue with thiols, and the reaction can be accelerated by exposure to air and the silica gel surface.[1][2] To confirm this, you can attempt to isolate the new compound and characterize it by mass spectrometry, looking for a mass corresponding to the dimer.
Q5: Can I use an alternative stationary phase to silica gel for purifying this compound?
A5: Yes, if your compound is unstable on silica gel, you can explore other options. Alumina (acidic, neutral, or basic) can be a good alternative, and acidic alumina might be particularly suitable for thiols to minimize oxidation.[4] For very sensitive compounds, reversed-phase chromatography using a C18-functionalized silica gel is another option, although this will require a different (more polar) solvent system.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of this compound by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of the desired product. | The compound has degraded on the column. | Test for silica gel stability using a 2D TLC.[6] If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6] Work quickly and use deoxygenated solvents.[4] |
| The eluting solvent is not polar enough. | Gradually increase the polarity of the mobile phase.[6] | |
| The compound is not soluble in the eluent. | Choose a solvent system in which your compound is more soluble. | |
| The purified product contains a significant amount of disulfide. | Oxidation occurred during purification. | Purge all solvents with an inert gas (nitrogen or argon) before use.[4] Add a small amount of acetic or formic acid to the mobile phase to suppress thiolate formation.[3] Minimize the time the compound spends on the column. |
| The compound streaks or tails on the column. | The sample is too concentrated. | Dilute the sample before loading it onto the column.[5] |
| Strong interaction with the stationary phase. | Add a modifier to the mobile phase, such as 0.1-2.0% acetic acid.[5] | |
| Poor separation of the desired product from impurities. | The chosen solvent system has poor selectivity. | Screen different solvent systems using TLC to find one that provides better separation. |
| The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| The sample was not loaded correctly. | Load the sample in a narrow band using a minimal amount of solvent.[8] Consider dry loading if the sample has poor solubility in the eluting solvent.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
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Preparation of the Stationary Phase:
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Select a column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions of a suitable volume.
-
Monitor the elution of the compound by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: 2D Thin Layer Chromatography (TLC) for Stability Assessment
-
Spot a small amount of the this compound solution onto the bottom corner of a TLC plate.
-
Develop the TLC plate in the chosen solvent system.
-
Remove the plate from the developing chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
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Visualize the plate under UV light or with an appropriate stain. If the compound is stable, you will see a single spot on the diagonal. The appearance of spots off the diagonal indicates degradation.[6]
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Potential degradation pathway of this compound.
References
- 1. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silica particles convert thiol-containing molecules to disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalforums.com [chemicalforums.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimization of reaction conditions for Benzofuran-2-ylmethanethiol derivatives
Welcome to the technical support center for the synthesis and optimization of Benzofuran-2-ylmethanethiol derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for preparing this compound?
A1: A widely adopted and effective method is the conversion of the corresponding alcohol, Benzofuran-2-ylmethanol. This pathway typically involves reacting the alcohol with thiourea in an acidic medium (like hydrochloric acid) to form a stable isothiouronium salt intermediate. This intermediate is then hydrolyzed, usually by heating with a base such as sodium hydroxide, to yield the final this compound product. This method is adapted from the well-established synthesis of Furan-2-ylmethanethiol.[1]
Q2: What are the critical parameters to optimize for maximizing the yield of this compound derivatives?
A2: Optimizing the reaction requires careful control over several parameters. Key factors include:
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Temperature: Both the formation of the isothiouronium salt and the final hydrolysis step are temperature-sensitive. Insufficient heat during hydrolysis can lead to incomplete conversion, while excessive heat may promote side reactions and degradation.
-
Reaction Time: Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal duration and prevent the formation of byproducts from over-exposure to reaction conditions.
-
Reagent Stoichiometry: The molar ratios of the starting alcohol, thiourea, acid, and base should be precisely controlled to ensure complete conversion and minimize side products.
-
Solvent Choice: The solvent can significantly influence reaction rates and yields. For related benzofuran syntheses, solvents like dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF) have been used effectively.[2][3][4]
Q3: How can I purify the final this compound product effectively?
A3: Purification can be challenging due to the product's potential instability and the presence of structurally similar impurities.
-
Column Chromatography: This is the most common method. A silica gel column with a non-polar/polar eluent system (e.g., petroleum ether/ethyl acetate) is typically effective.[5]
-
Extraction: A standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. The reaction mixture is typically quenched with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like DCM.[2]
-
Soxhlet Extraction: For derivatives that exhibit poor solubility in common organic solvents, a Soxhlet extraction with a solvent like refluxing dichloromethane can be an effective alternative purification method after initial filtration through a silica pad.[6]
Q4: Which analytical techniques are recommended for confirming the structure of the synthesized derivatives?
A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the chemical structure, including the placement and environment of protons and carbons.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[2][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as the S-H thiol stretch.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
|---|---|
| Degradation of Starting Material | Ensure the purity and stability of the starting Benzofuran-2-ylmethanol. Store it under appropriate conditions (cool, dry, and dark). |
| Inefficient Intermediate Formation | Verify the acidity of the reaction medium for the isothiouronium salt formation. Ensure the reaction is stirred vigorously to promote mixing. |
| Incomplete Hydrolysis | Increase the temperature or prolong the reaction time during the basic hydrolysis step. Monitor progress using TLC until the intermediate spot disappears. |
| Atmospheric Oxidation | Thiols can be susceptible to oxidation, forming disulfides. Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields.[3] |
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
| Possible Cause | Recommended Solution |
|---|---|
| Disulfide Formation | As noted above, conduct the reaction under an inert atmosphere to prevent the oxidative coupling of two thiol molecules. |
| Side Reactions with Solvent | In some cases, the solvent can participate in side reactions. If byproducts are suspected to originate from the solvent, consider switching to a more inert option (e.g., from DMF to toluene). |
| Over-alkylation/Further Reactions | If synthesizing derivatives via alkylation of the thiol, using an excess of the alkylating agent or prolonged reaction times can lead to multiple additions. Carefully control the stoichiometry (1.0 to 1.1 equivalents of the alkylating agent).[2] |
| Thermal Decomposition | Benzofuran rings can be sensitive to high temperatures. Avoid excessive heating. If high temperatures are necessary, shorten the reaction time as much as possible. |
Issue 3: Difficulty in Product Isolation and Purification | Possible Cause | Recommended Solution | | Product is an Oil | If the product is an oil and difficult to handle, try to form a solid derivative for easier purification and characterization. | | Co-elution with Impurities | If impurities have similar polarity to the product, modify the solvent system for column chromatography. Using a gradient elution or switching to a different solvent system (e.g., hexane/DCM) may improve separation. | | Product Instability on Silica Gel | Some sulfur-containing compounds can degrade on silica gel. To mitigate this, you can deactivate the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous furan derivative.[1]
-
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask, dissolve Benzofuran-2-ylmethanol (1.0 eq) and thiourea (1.2 eq) in ethanol.
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To this solution, add concentrated hydrochloric acid (1.5 eq) dropwise while stirring at room temperature.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC to confirm the consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.
-
-
Step 2: Hydrolysis to the Thiol
-
To the crude isothiouronium salt mixture, add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for another 1-2 hours until TLC indicates the formation of the thiol product.
-
Cool the mixture to room temperature and carefully acidify with dilute HCl to a pH of ~7.
-
-
Step 3: Extraction and Purification
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure this compound.
-
Table 1: Example of Reaction Condition Optimization for a Related Benzofuran Synthesis[6]
The following table illustrates how changing various parameters can affect the yield in a typical C-H arylation reaction on a benzofuran core. A similar systematic approach should be used to optimize the synthesis of this compound derivatives.
| Entry | Catalyst (mol%) | Additive (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | AgOAc (1.5) | Toluene | 110 | 7 | 46 |
| 2 | Pd(OAc)₂ (5) | AgOAc (1.5) | Toluene | 110 | 16 | 65 |
| 3 | Pd(OAc)₂ (5) | AgOAc (1.5) | Toluene | 120 | 7 | 30 |
| 4 | Pd(OAc)₂ (5) | AgOAc (1.5) + PivOH (0.2) | Toluene | 110 | 7 | 61 |
| 5 | Pd(OAc)₂ (5) | AgOAc (1.5) + NaOAc (1.0) | CPME | 110 | 7 | 86 |
This table demonstrates the significant impact of solvent, time, and additives on product yield.
Visual Guides
Synthesis and Purification Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A diagnostic flowchart for troubleshooting low reaction yields.
References
- 1. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
How to avoid degradation of Benzofuran-2-ylmethanethiol during storage
This technical support center provides guidance on the proper storage and handling of Benzofuran-2-ylmethanethiol to minimize degradation. The information is compiled from general best practices for aromatic thiols due to the limited specific data available for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible discoloration (yellowing) or precipitation in the stored sample. | Oxidation of the thiol to its corresponding disulfide. | Discard the sample as it is likely degraded. For future storage, ensure an inert atmosphere and protection from light. |
| Loss of potency or inconsistent results in experiments. | Degradation of the thiol due to improper storage (exposure to air, light, or elevated temperatures). | Re-evaluate storage conditions. Store the compound at low temperatures, under an inert gas, and protected from light. Consider re-purifying the material if critical. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC or GC analysis). | Presence of degradation products, primarily the disulfide dimer. | Confirm the identity of impurities using mass spectrometry. If degradation is confirmed, review and optimize storage and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for thiols, including aromatic thiols like this compound, is oxidation. The thiol group (-SH) is susceptible to oxidation, which typically results in the formation of a disulfide bond (S-S), linking two molecules of the parent compound. This process is often accelerated by the presence of oxygen, light, and basic conditions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Low temperatures are crucial for slowing down the rate of oxidation. Storage at -20°C is recommended for long-term stability. For short-term storage, 2-8°C may be acceptable.
-
Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen. This is especially important after the container has been opened.
-
Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light.
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Purity: Ensure the compound is as pure as possible before storage, as impurities can sometimes catalyze degradation.
Q3: How can I monitor the degradation of my this compound sample?
A3: Several analytical techniques can be used to assess the purity and detect degradation of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for separating and identifying the parent thiol from its degradation products, such as the disulfide dimer. Spectrophotometric methods using reagents like Ellman's reagent can also be employed to quantify the free thiol content.[1][2][3][4][5][6][7][8][9][10]
Q4: Can I use stabilizers to prevent the degradation of this compound?
A4: While specific stabilizers for this compound have not been documented, the use of antioxidants or radical scavengers is a common strategy for stabilizing thiols. However, the compatibility and effectiveness of any stabilizer would need to be experimentally validated for your specific application to avoid interference with your experiments.
Quantitative Data on Thiol Stability
The following table summarizes the stability of thiol moieties under various storage conditions, based on a study of thiolated polymers. While not specific to this compound, these data provide a general indication of the impact of temperature and humidity on thiol stability.[11][12]
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Thiol Group Decrease (after 6 months) |
| 1 | -20 | 56 | Minimal |
| 2 | 4 | 53 | Minimal |
| 3 | 20 | 70 | Significant |
| 4 | 22 | 25 | Minimal |
Data adapted from a study on thiolated polymers and should be considered as a general guideline.[11][12]
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To determine the stability of this compound under different storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of high-purity this compound in amber glass vials.
-
Storage Conditions: Store the aliquots under a matrix of conditions (e.g., -20°C/inert gas, 4°C/inert gas, room temperature/air, room temperature/inert gas).
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Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), remove an aliquot from each storage condition.
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HPLC Analysis:
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Prepare a standard solution of the this compound in a suitable solvent (e.g., acetonitrile).
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Inject the aged samples and a fresh standard into an HPLC system equipped with a C18 column and a UV detector.
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Use a mobile phase gradient appropriate for separating the thiol from its potential degradation products (e.g., a gradient of water and acetonitrile).
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Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main thiol peak.
-
-
Data Analysis: Quantify the percentage of remaining this compound at each time point by comparing the peak area to the initial time point (T=0).
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. A method for quantitative analysis of flavor-tainting alkylphenols and aromatic thiols in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research.unipd.it [research.unipd.it]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography–Tandem Mass Spectrometry | CoLab [colab.ws]
- 7. diva-portal.org [diva-portal.org]
- 8. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 9. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Challenges in the scale-up synthesis of Benzofuran-2-ylmethanethiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzofuran-2-ylmethanethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the laboratory-scale synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-step process. First, a suitable salicylaldehyde derivative undergoes a cyclization reaction with an appropriate reagent, such as chloroacetonitrile or ethyl chloroacetate, to form the benzofuran ring, yielding a benzofuran-2-carboxaldehyde or a related precursor. This intermediate is then reduced to benzofuran-2-methanol. The second step involves the conversion of the alcohol functionality of benzofuran-2-methanol into a thiol. A common method for this conversion is the reaction with thiourea followed by hydrolysis.
Q2: What are the primary safety concerns when working with this compound and its intermediates on a larger scale?
A2: Organosulfur compounds, including thiols, are known for their strong and often unpleasant odors.[1] Adequate ventilation and the use of personal protective equipment (PPE) are crucial. Thionyl chloride, sometimes used for converting alcohols to chlorides as an intermediate step, is highly corrosive and releases toxic HCl gas upon contact with moisture.[2] On a larger scale, exothermic reactions can pose a significant hazard, leading to thermal runaways if not properly controlled.[3][4] Therefore, careful monitoring of reaction temperatures and controlled addition of reagents are critical.
Q3: How does the purity of starting materials affect the synthesis?
A3: The purity of starting materials is critical for a successful and reproducible synthesis, especially during scale-up. Impurities in the initial salicylaldehyde or other reactants can lead to the formation of side products, which can complicate purification and reduce the overall yield and purity of the final product. It is highly recommended to use starting materials with the highest possible purity and to perform analytical checks before commencing the synthesis.
Q4: What are the typical yields for the synthesis of this compound?
A4: While specific yields for the scale-up of this compound are not widely published, laboratory-scale syntheses of similar benzofuran derivatives and thiolations can vary significantly based on the chosen route and reaction conditions. Each step, from the benzofuran ring formation to the conversion of the alcohol to the thiol, will have its own yield. Optimizing each step is crucial for achieving a high overall yield in a multi-step synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in benzofuran ring formation | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst or base. | Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature; sometimes a moderate increase can improve yields. Screen different catalysts or bases to find the most effective combination for your specific substrate. |
| Formation of significant side products during thiolation | Oxidation of the thiol to a disulfide; Over-reaction or decomposition of starting material; Impure reagents. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Carefully control the reaction temperature and addition rate of reagents. Ensure all reagents and solvents are of high purity and are dry. |
| Difficulty in isolating and purifying the final product | The product may be an oil, making crystallization difficult; Co-elution of impurities during chromatography; Thermal instability of the product. | If the product is an oil, consider converting it to a solid derivative for purification, if possible. Optimize the chromatographic conditions (solvent system, stationary phase) for better separation.[5] Use purification techniques that do not require high temperatures, such as column chromatography at room temperature. |
| Inconsistent results upon scale-up | Poor heat transfer in larger reactors, leading to localized overheating; Inefficient mixing in larger volumes; Changes in reagent concentration.[3][4] | Use a reactor with good heat transfer capabilities and a reliable temperature control system. Ensure adequate agitation to maintain a homogeneous reaction mixture. Maintain the same concentration of reactants as in the laboratory-scale procedure by adjusting solvent volumes proportionally. |
| Strong, persistent odor | Volatility of the thiol product and sulfur-containing byproducts.[1] | Work in a well-ventilated fume hood. Use appropriate personal protective equipment, including a respirator if necessary. Quench any residual thiol-containing waste with an oxidizing agent like bleach before disposal. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethylbenzofuran
This protocol describes the conversion of benzofuran-2-methanol to 2-chloromethylbenzofuran, a potential intermediate for the synthesis of this compound.
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Materials: Benzofuran-2-methanol, Thionyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
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Dissolve benzofuran-2-methanol in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
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Add a catalytic amount of pyridine to the solution.
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Cool the mixture in an ice bath.
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Add thionyl chloride dropwise to the cooled solution while maintaining the temperature below 5 °C.[2]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
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Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.
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Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-chloromethylbenzofuran.
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Purify the crude product by column chromatography or distillation.
-
Protocol 2: Conversion of Alcohols to Thiols via Isothiouronium Salt
This general protocol outlines the conversion of an alcohol to a thiol using thiourea, which can be adapted for the synthesis of this compound from its corresponding alcohol.[6][7]
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Materials: Alcohol (e.g., Benzofuran-2-methanol), Thiourea, Hydrochloric acid (or other strong acid), Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
In a reaction vessel, dissolve the alcohol and thiourea in ethanol.
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Add concentrated hydrochloric acid to the mixture.
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Heat the mixture to reflux and maintain it for several hours until the formation of the isothiouronium salt is complete (monitor by TLC).
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Cool the reaction mixture and add a solution of sodium hydroxide in water.
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Heat the mixture to reflux again to hydrolyze the isothiouronium salt to the thiol.
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After cooling, acidify the mixture with a suitable acid (e.g., HCl) to protonate the thiolate.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude thiol by column chromatography or vacuum distillation.[8]
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision-making for synthesis issues.
References
Refining experimental protocols for Benzofuran-2-ylmethanethiol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving Benzofuran-2-ylmethanethiol.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in reactions involving this compound can stem from several factors. The most common issue is the oxidation of the thiol group to a disulfide byproduct. Other potential causes include incomplete reaction, side reactions involving the benzofuran ring, and suboptimal reaction conditions. Refer to the troubleshooting guide below for specific solutions.
Q3: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?
A3: The most likely byproduct is the disulfide dimer of this compound, formed through oxidation. This can be identified by mass spectrometry. To minimize its formation, it is crucial to work under an inert atmosphere and use degassed solvents. Other potential side reactions may involve the benzofuran ring, depending on the reaction conditions.
Q4: How can I effectively purify this compound and its derivatives?
A4: Purification of thiols can be challenging due to their susceptibility to oxidation on silica gel. Flash chromatography should be performed with degassed solvents, and it may be beneficial to use an eluent system containing a small amount of a reducing agent or to work with acidic alumina. Distillation under reduced pressure is also a viable purification method for thermally stable derivatives.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired product with the presence of a higher molecular weight byproduct. | Oxidation of the thiol to a disulfide dimer. | - Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) before use. - Consider adding a small amount of a reducing agent like triphenylphosphine (PPh₃) to the reaction mixture. |
| Starting material remains after the expected reaction time. | Incomplete reaction due to insufficient reactivity. | - Increase the reaction temperature in small increments. - Use a stronger base for deprotonation of the thiol if applicable. - Increase the concentration of the reagents. |
| Multiple unidentified spots on TLC. | Decomposition of starting material or product. | - Lower the reaction temperature. - Screen different solvents to find one that promotes the desired reaction over decomposition pathways. - Ensure the pH of the reaction is controlled. |
Presence of Impurities
| Symptom | Possible Cause | Suggested Solution |
| A major byproduct is observed with a mass corresponding to the disulfide. | Oxidation of the thiol. | - During workup, use degassed water and solvents. - For purification via column chromatography, consider using acidic alumina instead of silica gel to minimize oxidation.[1] |
| Minor byproducts related to the benzofuran core. | Electrophilic attack on the benzofuran ring. | - If using strong electrophiles, consider protecting the benzofuran ring if possible. - Use milder reaction conditions (lower temperature, less reactive reagents). |
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step protocol is based on analogous syntheses of benzofuran and thiol compounds.
Step 1: Synthesis of 2-(Chloromethyl)benzofuran
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Reaction Setup: To a solution of benzofuran-2-methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(chloromethyl)benzofuran can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 2-(chloromethyl)benzofuran (1 equivalent) in ethanol. Add thiourea (1.1 equivalents) to the solution.
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Reaction Execution: Reflux the mixture for 3-5 hours. After the formation of the isothiouronium salt, cool the mixture and add a solution of sodium hydroxide (2.5 equivalents) in water. Reflux the mixture for an additional 2-3 hours to hydrolyze the salt.
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Workup and Purification: After cooling, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on acidic alumina.
Visualizations
Experimental Workflow: Synthesis of this compound
References
Overcoming poor solubility of Benzofuran-2-ylmethanethiol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Benzofuran-2-ylmethanethiol during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
This compound is anticipated to have low aqueous solubility. Its structure, which includes a benzofuran ring system, makes it a relatively nonpolar molecule. The parent compound, benzofuran, is known to be insoluble in water.[1][2] The addition of a methanethiol group is unlikely to significantly increase its hydrophilicity. However, it is expected to be soluble in a range of organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on the properties of the parent benzofuran structure, this compound is likely to be miscible with a variety of organic solvents.[1] These include, but are not limited to:
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Dimethyl sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Ethanol
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Methanol
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Acetone
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
For biological experiments, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous experimental medium.
Q3: How can I prepare an aqueous solution of this compound for my experiments?
Directly dissolving this compound in water is challenging. The recommended approach is to first create a stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer. If the final concentration in the aqueous medium still results in precipitation, several formulation strategies can be employed to enhance solubility.[3][4][5][6][7] These methods aim to either increase the dissolution rate or the saturation solubility of the compound.
Q4: What are some common issues to be aware of when handling this compound?
The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides.[8][9] This can be particularly problematic in aqueous solutions exposed to air or containing oxidizing agents. To mitigate this, consider the following precautions:
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Use deoxygenated solvents.
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Work under an inert atmosphere (e.g., nitrogen or argon).
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Store solutions at low temperatures and protected from light.
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Consider the addition of a reducing agent, such as dithiothreitol (DTT), if compatible with your experimental setup.[9]
Q5: How can I verify that this compound is fully dissolved in my solvent?
Visual inspection is the first step. A properly dissolved solution should be clear and free of any visible particles or cloudiness. For a more rigorous confirmation, especially at higher concentrations, techniques such as UV-Vis spectroscopy can be used to ensure that the absorbance scales linearly with concentration, which is indicative of a true solution.
Quantitative Data Summary
| Solvent | Benzofuran Solubility | Expected this compound Solubility |
| Water | Insoluble[1][2] | Poorly Soluble |
| Ethanol | Miscible[1] | Soluble |
| Methanol | Miscible | Soluble |
| DMSO | Soluble | Soluble |
| DMF | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Diethyl Ether | Miscible[1] | Soluble |
| Benzene | Miscible[1] | Soluble |
| Petroleum Ether | Miscible[1] | Moderately Soluble |
This table provides an estimation for this compound based on the properties of its parent structure and general principles of solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Calibrated micropipettes
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Amber glass vial
Procedure:
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Weigh the desired amount of this compound in a clean, dry amber glass vial.
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).
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Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
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Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
This protocol details the dilution of the organic stock solution into an aqueous buffer.
Materials:
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This compound stock solution (from Protocol 1)
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Aqueous buffer of choice (e.g., PBS, TRIS)
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Vortex mixer
Procedure:
-
Warm the stock solution to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Note: The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the formulation will be necessary.
Troubleshooting and Advanced Solubilization Strategies
If poor solubility persists, consider the following advanced formulation strategies:
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Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous solutions.[5]
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Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[7]
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to favor the charged species can significantly increase solubility.[5]
Visualizations
Caption: A logical workflow for addressing the poor solubility of this compound.
Caption: Diagram illustrating the encapsulation of a hydrophobic compound within a surfactant micelle.
Caption: Formation of an inclusion complex between this compound and a cyclodextrin.
References
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Identifying impurities in Benzofuran-2-ylmethanethiol samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzofuran-2-ylmethanethiol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on identifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my this compound sample?
A1: Impurities in this compound samples can generally be categorized into two main types:
-
Process-Related Impurities: These are substances that originate from the synthetic route used to produce the thiol.
-
Degradation Impurities: These arise from the decomposition of this compound over time or due to improper handling and storage.
A summary of potential impurities is provided in the table below.
| Impurity Category | Common Name | Chemical Structure | Potential Origin |
| Process-Related | 2-Benzofuranylmethanol | Benzofuran ring with a -CH₂OH group at position 2 | Unreacted starting material or precursor. |
| 2-(Chloromethyl)benzofuran | Benzofuran ring with a -CH₂Cl group at position 2 | Unreacted intermediate from a common synthetic route. | |
| Bis(benzofuran-2-ylmethyl)sulfide | Two benzofuran-2-ylmethyl groups linked by a sulfur atom | A common side-product in thiol synthesis where the product thiol reacts with the starting alkyl halide[1]. | |
| Degradation | Bis(benzofuran-2-ylmethyl)disulfide | Two benzofuran-2-ylmethyl groups linked by a disulfide (-S-S-) bond | Oxidation of the thiol group, often accelerated by exposure to air (oxygen)[2]. |
| Benzofuran-2-carboxylic acid | Benzofuran ring with a -COOH group at position 2 | Further oxidation of the thiol or other degradation pathways. |
Q2: My sample of this compound has a slight yellow tint, although it's supposed to be colorless. What could be the cause?
A2: A yellow discoloration in what should be a colorless liquid is often an indication of impurity presence. The most likely cause is the formation of the disulfide, Bis(benzofuran-2-ylmethyl)disulfide, through oxidation. Exposure to air, light, or certain metal contaminants can promote this process. It is also possible that other colored impurities from the synthesis are present.
Q3: I am observing an unexpected peak in the GC-MS analysis of my sample. How can I identify this unknown impurity?
A3: Identifying an unknown peak requires a systematic approach. Here is a logical workflow to follow:
Q4: How can I minimize the formation of disulfide impurities in my this compound samples?
A4: The dimerization of thiols to disulfides is primarily an oxidation process. To minimize this, consider the following precautions:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen[2].
-
Solvent Degassing: Use de-oxygenated solvents for your reactions and analyses.
-
Light Protection: Store samples in amber vials or otherwise protect them from light, as UV radiation can sometimes promote oxidation.
-
Low Temperature Storage: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of degradation.
-
pH Control: In solution, keeping the pH below the pKa of the thiol can help limit disulfide formation.
Troubleshooting Guides
Problem 1: Low Purity of this compound after Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials (e.g., 2-(chloromethyl)benzofuran) in the final product. | Incomplete reaction. | Increase reaction time, temperature, or use a slight excess of the sulfur source (e.g., sodium hydrosulfide). Ensure efficient mixing. |
| Significant peak corresponding to Bis(benzofuran-2-ylmethyl)sulfide. | The product thiol is reacting with the starting alkyl halide in a secondary SN2 reaction[1]. | Use an excess of the hydrosulfide anion to favor the formation of the thiol over the sulfide. |
| Multiple unidentified peaks. | Complex side reactions or decomposition. | Re-evaluate the reaction conditions (temperature, solvent, base). Consider alternative synthetic routes with fewer potential side reactions. |
Problem 2: Degradation of the Sample During Storage or Analysis
| Symptom | Possible Cause | Suggested Solution |
| A new peak, often with a higher molecular weight, appears over time in chromatographic analysis. | Oxidation to the disulfide. | Store the sample under an inert atmosphere and at low temperatures. Prepare fresh solutions for analysis. |
| Broad or tailing peaks in chromatography. | Interaction of the thiol with the analytical column or system. | Use a column specifically designed for the analysis of polar or active compounds. Ensure the GC inlet liner is clean and deactivated. |
| Loss of sample during workup or purification. | Volatility of the compound or adherence to surfaces. | Perform extractions and solvent removal at reduced temperatures. Use silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound and its potential impurities.
1. Sample Preparation:
- Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-450 amu |
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram.
- For each peak, analyze the corresponding mass spectrum.
- Identify the molecular ion peak (if present) and characteristic fragment ions.
- Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification.
- Based on the predicted impurities, look for characteristic mass-to-charge ratios (m/z). For example, the disulfide will have a molecular weight approximately double that of the parent thiol.
Protocol 2: Structural Confirmation of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra to confirm the structure of suspected impurities.
1. Sample Preparation:
- If an impurity has been isolated (e.g., by preparative chromatography), dissolve 5-10 mg in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
- If analyzing a mixture, a higher concentration may be necessary to observe impurity signals.
2. NMR Spectrometer and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 400 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
- For the disulfide impurity, expect to see a shift in the methylene protons adjacent to the sulfur compared to the thiol. The thiol proton signal (~1.5-3.0 ppm) will be absent.
Logical Relationships and Workflows
Troubleshooting Workflow for Purity Issues:
References
Method refinement for consistent results with Benzofuran-2-ylmethanethiol
Welcome to the technical support center for Benzofuran-2-ylmethanethiol. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance to ensure consistent and reliable results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the synthesis of this compound?
A1: Low yields are often attributed to the instability of the intermediate benzofuran-2-ylmethanol, oxidation of the final thiol product, or incomplete conversion during the substitution reaction. Careful control of reaction conditions, particularly temperature and atmosphere, is crucial.
Q2: My final product is a yellowish oil instead of the expected colorless one. What is the likely impurity?
A2: A yellow color often indicates the presence of the corresponding disulfide, formed by the oxidation of this compound.[1] This can occur upon exposure to air. It is recommended to handle the final product under an inert atmosphere.
Q3: What are the best practices for storing this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[2][3] This minimizes oxidation to the disulfide.
Q4: Can I use a different base for the final hydrolysis step in the synthesis?
A4: While sodium hydroxide is commonly used, other bases like potassium hydroxide can also be employed. However, it is important to ensure complete hydrolysis of the isothiouronium salt without causing degradation of the benzofuran ring. The reaction should be monitored closely by TLC.
Q5: What spectroscopic signals are characteristic of this compound?
A5: In ¹H NMR, expect a singlet for the methylene protons adjacent to the sulfur atom and characteristic signals for the protons on the benzofuran ring system. The thiol proton may appear as a broad singlet. In ¹³C NMR, the methylene carbon will have a distinct chemical shift. IR spectroscopy should show a weak S-H stretching band.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Benzofuran-2-ylmethanol (Intermediate) | Incomplete Grignard reagent formation. | Ensure magnesium turnings are activated and all glassware is flame-dried. Use anhydrous diethyl ether. |
| Low reactivity of the starting salicylaldehyde. | Consider using a more reactive derivative or increasing the reaction temperature and time. | |
| Multiple spots on TLC after thiol formation | Incomplete reaction. | Increase the reaction time or temperature for the conversion of the alcohol to the thiol. |
| Presence of disulfide impurity. | Purify the product using column chromatography under an inert atmosphere. | |
| Formation of other side products. | Re-evaluate the reaction conditions; consider a milder reagent for the thiol formation. | |
| Product decomposes during purification | Sensitivity to air (oxidation). | Use degassed solvents and perform column chromatography under a positive pressure of nitrogen or argon. |
| Thermal instability. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and pressure. | |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware for sensitive assays. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 2-bromobenzofuran.
Step 1: Synthesis of Benzofuran-2-ylmethanol
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of 2-bromobenzofuran (1.0 eq) in anhydrous diethyl ether to the magnesium turnings.
-
Once the Grignard reagent formation is complete (as indicated by the disappearance of magnesium), cool the reaction mixture to 0°C.
-
Slowly add a solution of paraformaldehyde (1.5 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield benzofuran-2-ylmethanol.
Step 2: Synthesis of this compound
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To a solution of benzofuran-2-ylmethanol (1.0 eq) in ethanol, add thiourea (1.2 eq) and concentrated hydrochloric acid (0.5 eq).
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Reflux the mixture for 4 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.
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Reflux the mixture for an additional 2 hours.
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Cool the reaction to room temperature and acidify with 1 M HCl.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) under an inert atmosphere to yield this compound.
Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is adapted for the evaluation of the antioxidant potential of this compound.
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Prepare a stock solution of this compound in methanol.
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Prepare a series of dilutions of the stock solution to obtain final concentrations ranging from 1 to 100 µM.
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Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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In a 96-well plate, add 50 µL of each concentration of the test compound.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Solvent (Step 2) | Ethanol | THF | Acetonitrile |
| Base (Hydrolysis) | NaOH | KOH | Na2CO3 |
| Reaction Time (h) | 4 | 6 | 8 |
| Yield (%) | 65 | 72 | 58 |
Table 2: Characterization Data for this compound
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.20 (m, 4H, Ar-H), 6.75 (s, 1H, furan-H), 3.90 (d, J=7.6 Hz, 2H, CH₂), 1.85 (t, J=7.6 Hz, 1H, SH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 150.2, 128.5, 124.3, 122.9, 121.0, 111.3, 106.8, 28.7 |
| IR (KBr, cm⁻¹) | 3050 (Ar-H), 2925 (C-H), 2560 (S-H), 1600 (C=C) |
| MS (ESI) | m/z 178.04 [M]⁺ |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of biologically active molecules, both naturally occurring and synthetic.[1][2] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[2][3][4] This guide provides a comparative analysis of the anticancer potency of select benzofuran derivatives, juxtaposed with established chemotherapeutic agents. The data presented herein is intended to inform and guide researchers in the ongoing quest for novel, more effective anticancer therapies.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values of several benzofuran derivatives against a panel of human cancer cell lines, alongside the values for standard anticancer drugs for comparison. Lower IC50 values are indicative of higher potency.
Table 1: Anticancer Activity of Benzofuran-2-carboxamide and Oxindole-based Benzofuran Derivatives
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 | [3] |
| HeLa (Cervical) | 0.73 | [3] | |
| A549 (Lung) | 0.57 | [3] | |
| HepG2 (Liver) | 5.74 | [3] | |
| Oxindole-based benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [3] |
| T-47D (Breast) | 3.82 | [3] | |
| Oxindole-based benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [3] |
| T-47D (Breast) | 7.80 | [3] | |
| Staurosporine (Reference Drug) | MCF-7 (Breast) | 4.81 | [3] |
| T-47D (Breast) | 4.34 | [3] |
Table 2: Anticancer Activity of 3-Amidobenzofuran and Thiazole-Substituted Benzofuran Derivatives
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| HCT-116 (Colon) | 5.20 | [3] | |
| HT-29 (Colon) | 9.13 | [3] | |
| Thiazole-substituted benzofuran (32a) | HeLa (Cervical) | 6.55 - 13.14 | [3] |
| HepG2 (Liver) | 8.49 - 16.72 | [3] | |
| PC3 (Prostate) | 4.0 - 8.99 | [3] | |
| Doxorubicin (Reference Drug) | HeLa, HepG2, PC3 | 4.17 - 8.87 | [3] |
Table 3: Anticancer Activity of Benzofuran Hybrids Compared to Cisplatin
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzofuran hybrid (13b) | MCF-7 (Breast) | 1.875 | [5] |
| C-6 (Nerve) | 1.980 | [5] | |
| Benzofuran hybrid (13g) | MCF-7 (Breast) | 1.287 | [5] |
| C-6 (Nerve) | 1.622 | [5] | |
| Cisplatin (Reference Drug) | MCF-7 (Breast) | 2.184 | [5] |
| C-6 (Nerve) | > Standard | [5] |
Experimental Protocols
The data presented in the tables above were primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay Protocol for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzofuran derivatives and reference drugs
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (benzofuran derivatives) and reference drugs. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[8]
-
MTT Addition: Following the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: After the MTT incubation, the medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the insoluble purple formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a common signaling pathway targeted by anticancer agents and the workflow of the MTT assay.
Workflow of the MTT cytotoxicity assay.
Intrinsic apoptosis pathway often induced by anticancer agents.
References
- 1. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay [protocols.io]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benzofuran-2-ylmethanethiol and its structural analogues: Furan-2-ylmethanethiol, Thiophene-2-ylmethanethiol, and Benzyl Mercaptan. The comparison focuses on their synthesis, chemical properties, and reported biological activities, supported by available experimental data. Due to the limited publicly available data on this compound, this guide draws upon data from closely related benzofuran derivatives to infer its potential activities.
Chemical Structures and Properties
The four compounds share a common methanethiol (-CH₂SH) functional group attached to different aromatic or heterocyclic rings. This structural variation is expected to influence their physicochemical properties and biological activities.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | ![]() | C₉H₈OS | 164.23 | Fused benzene and furan rings, offering a rigid bicyclic system. |
| Furan-2-ylmethanethiol | ![]() | C₅H₆OS | 114.17 | A five-membered aromatic heterocycle containing oxygen. |
| Thiophene-2-ylmethanethiol | ![]() | C₅H₆S₂ | 130.24 | A five-membered aromatic heterocycle containing sulfur. |
| Benzyl Mercaptan | ![]() | C₇H₈S | 124.21 | A simple aromatic thiol with a phenyl group. |
Synthesis Protocols
Detailed experimental protocols for the synthesis of these thiols are crucial for their further investigation.
Synthesis of this compound
Step 1: Synthesis of 2-(Chloromethyl)benzofuran [1]
-
Reactants: 2-Benzofuranylmethanol, Thionyl chloride, Chloroform.
-
Procedure: 33.2 g of 2-benzofuranylmethanol is dissolved in 450 ml of anhydrous chloroform in a three-necked flask. 48.8 ml of thionyl chloride is added dropwise. The mixture is heated to reflux and maintained for 3.5 hours. After cooling, the reaction mixture is poured into 1 liter of water and diluted with 500 ml of dichloromethane. The organic phase is separated, washed to neutrality, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is distilled under vacuum to yield 2-(chloromethyl)benzofuran.
Step 2: Conversion of 2-(Chloromethyl)benzofuran to this compound
-
Reactants: 2-(Chloromethyl)benzofuran, Thiourea, Sodium hydroxide, Ethanol, Hydrochloric acid.
-
Procedure: A mixture of 2-(chloromethyl)benzofuran and a slight molar excess of thiourea in ethanol is refluxed to form the isothiouronium salt. After cooling, the salt is collected and hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate this compound, which can be purified by distillation under reduced pressure or chromatography.
Synthesis of Furan-2-ylmethanethiol[2]
-
Reactants: Furfuryl alcohol, Thiourea, Hydrochloric acid, Sodium hydroxide.
-
Procedure: Furfuryl alcohol is treated with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt. The salt is then hydrolyzed to the thiol by heating with sodium hydroxide.
Synthesis of Thiophene-2-ylmethanethiol
A standard synthesis involves the reduction of the corresponding disulfide or the reaction of a thiophene-2-methyl halide with a sulfur nucleophile. A common laboratory-scale synthesis is analogous to that of benzyl mercaptan.
Synthesis of Benzyl Mercaptan[3]
-
Reactants: Benzyl chloride, Thiourea, Sodium hydroxide.
-
Procedure: Benzyl chloride is reacted with thiourea to form an isothiouronium salt. This salt is subsequently hydrolyzed with a strong base, such as sodium hydroxide, to yield benzyl mercaptan.
Comparative Biological Activities
The biological activities of these thiols are of significant interest in drug discovery. This section compares their reported antimicrobial, antioxidant, and cytotoxic activities.
Antimicrobial Activity
| Compound/Derivative | Test Organism | Activity (MIC, µg/mL) | Reference |
| Thiophene Derivatives | Acinetobacter baumannii (Colistin-Resistant) | 16 - 32 (MIC₅₀) | [2] |
| Thiophene Derivatives | Escherichia coli (Colistin-Resistant) | 8 - 32 (MIC₅₀) | [2] |
| Furan-2-yl Derivatives | Staphylococcus aureus ATCC 25923 | Moderate Activity | [3] |
| Furan-2-yl Derivatives | Escherichia coli ATCC 25922 | Moderate Activity | [3] |
| Benzyl Bromide (precursor to Benzyl Mercaptan) | Staphylococcus aureus | 4000 | [4] |
| Benzyl Bromide (precursor to Benzyl Mercaptan) | Streptococcus pyogenes | 500 | [4] |
Note: Direct antimicrobial data for this compound is not available. However, various benzofuran derivatives have shown significant antimicrobial properties.[5]
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically reported as IC₅₀ values.
| Compound/Derivative | Assay | Activity (IC₅₀, µM) | Reference |
| Benzofuranone Derivatives | DPPH Radical Scavenging | 1.23 - 3.99 µg/mL | [6] |
| Benzofuran-2-carboxamide Derivative | DPPH Radical Scavenging | Moderate to appreciable | [7] |
| Benzofuran-stilbene hybrid | DFT study | Potent antioxidant | [8] |
Note: Specific IC₅₀ values for the antioxidant activity of this compound, Furan-2-ylmethanethiol, Thiophene-2-ylmethanethiol, and Benzyl Mercaptan are not well-documented in the available literature. However, the benzofuran scaffold is present in many compounds with demonstrated antioxidant activity.[9]
Cytotoxic Activity
The cytotoxicity of these compounds against various cancer cell lines is a key area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.
| Compound/Derivative | Cell Line | Activity (IC₅₀, µM) | Reference |
| Benzofuran Derivatives | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [10] |
| Benzofuran Derivatives | A549 (Lung Cancer) | 3.5 ± 0.6 | [10] |
| Benzofuran Derivatives | SW620 (Colon Cancer) | 10.8 ± 0.9 | [10] |
| Thiophene Derivatives | HepG2 (Liver Cancer) | 54 - 58 | [11] |
| Thiophene Derivatives | MCF-7 (Breast Cancer) | 50 - 72 | [11] |
| Benzyl Isothiocyanate (related to Benzyl Mercaptan) | CCD-18Co (Normal Colon Fibroblasts) | ~15 (marginal cytotoxicity) | [12] |
Note: Direct cytotoxic data for this compound is not available. The data presented for benzofuran derivatives highlights the potential of this scaffold in anticancer research.[13][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
Proposed Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for the comparative biological evaluation of the thiols.
Generalized Apoptosis Signaling Pathway Induced by Benzofuran Derivatives
Many benzofuran derivatives exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a generalized pathway.
Caption: Generalized apoptotic pathway induced by some benzofuran derivatives.
Conclusion
This comparative guide highlights the synthetic accessibility and potential biological activities of this compound and related thiols. While direct experimental data for this compound is limited, the extensive research on other benzofuran derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of antimicrobial, antioxidant, and anticancer research. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and enable a more direct and comprehensive comparison with its structural analogues. The provided experimental protocols and workflows offer a foundational framework for such future studies.
References
- 1. prepchem.com [prepchem.com]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Benzofuran-2-ylmethanethiol Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of Benzofuran-2-ylmethanethiol derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, complete with experimental data, protocols, and a comparative analysis to aid in the selection of the most appropriate methods.
Benzofuran derivatives are known to possess a wide range of biological activities.[1][2][3] The introduction of a methanethiol group at the 2-position of the benzofuran scaffold opens up new avenues for therapeutic intervention. However, the presence of the sulfur atom and the flexible methylene linker can present unique challenges in structural confirmation. This guide aims to provide a clear and objective comparison of the premier analytical techniques used to overcome these challenges.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is often dictated by the specific information required, the nature of the sample, and the stage of the research. Below is a summary of the strengths and applications of NMR, MS, and X-ray Crystallography in the context of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages for this compound Derivatives |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Soluble sample (mg scale) | Moderate | Provides unambiguous evidence of the benzofuran core, the methylene linker, and the thiol group through characteristic chemical shifts and coupling patterns. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure. | Small sample amount (µg to ng) | High | Confirms the molecular formula and can reveal the presence of the sulfur atom through isotopic patterns. Fragmentation analysis helps to identify the benzofuran and methanethiol moieties. |
| X-ray Crystallography | Definitive 3D structure, including bond lengths, bond angles, and stereochemistry. | Single, high-quality crystal | Low | Provides the absolute and unambiguous atomic arrangement in the solid state, resolving any structural ambiguities. |
Experimental Data Summary
The following tables summarize typical experimental data that can be expected for a representative this compound derivative. These values are based on published data for closely related benzofuran structures and theoretical predictions.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.7 | C2: ~155 |
| H4, H5, H6, H7 | ~7.2 - 7.6 | C3: ~105 |
| -CH₂- | ~3.8 | C3a: ~118 |
| -SH | ~1.6 (broad) | C4-C7: ~120 - 130 |
| C7a: ~154 | ||
| -CH₂-: ~25 |
Table 2: Expected Mass Spectrometry Fragmentation
| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| EI-MS | 164 (M⁺˙) | 131 ([M-SH]⁺), 121 ([M-CH₂SH]⁺), 103, 77 |
| ESI-MS | 165 | 131 ([M+H-H₂S]⁺) |
Table 3: Illustrative Single-Crystal X-ray Diffraction Parameters for a Benzofuran Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0718 |
| b (Å) | 10.3148 |
| c (Å) | 17.1132 |
| β (°) | 96.932 |
| Volume (ų) | 1554.2 |
| Z | 4 |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR Experiments: To confirm assignments and connectivity, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.[6]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Electron Ionization (EI): For volatile and thermally stable compounds, direct infusion into a GC-MS system can be employed.
-
Electrospray Ionization (ESI): For less volatile compounds, infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).[8]
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak and overall fragmentation pattern.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum, which is crucial for structural elucidation.[9] High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and elemental composition.[4]
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[7]
Visualizing the Workflow and Technique Comparison
To further clarify the process of structural confirmation and the interplay between these techniques, the following diagrams are provided.
Caption: Workflow for the structural confirmation of this compound derivatives.
Caption: Comparison of strengths and weaknesses of key analytical techniques.
References
- 1. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. iris.unica.it [iris.unica.it]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Cross-validation of analytical methods for Benzofuran-2-ylmethanethiol
A comparative guide to the cross-validation of analytical methods for the determination of Benzofuran-2-ylmethanethiol is presented below. This guide is intended for researchers, scientists, and professionals in drug development.
Disclaimer: To date, no direct cross-validation studies for this compound have been identified in publicly available literature. The following comparison is a projection based on established analytical methods for structurally related compounds, namely aromatic thiols and benzofuran derivatives. The performance data presented is a synthesis of typical values obtained for these analogous compounds and should be considered as a guideline for method development and validation.
Comparison of Analytical Methods
Two primary chromatographic techniques are suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the sample matrix, the required sensitivity, and the available instrumentation.
Table 1: Comparative Performance of HPLC and GC Methods for the Analysis of this compound (Projected Data)
| Parameter | HPLC-UV/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-1 ng/L (with preconcentration) |
| Limit of Quantitation (LOQ) | 5-30 ng/mL | 0.5-5 ng/L (with preconcentration) |
| Sample Throughput | Moderate | High (with autosampler) |
| Derivatization | May be required for UV detection | Recommended for improved chromatography |
| Strengths | Suitable for less volatile compounds, robust quantification. | High sensitivity, excellent for volatile and semi-volatile compounds. |
| Weaknesses | Lower sensitivity without MS, potential for matrix effects. | Thermal degradation of labile compounds is possible. |
Experimental Protocols
Detailed methodologies for hypothetical HPLC and GC methods are provided below. These protocols are based on methods for similar compounds and should be optimized for the specific application.
High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)
This method is suitable for the quantification of this compound in liquid samples, such as pharmaceutical formulations or biological matrices.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detection: 254 nm and 280 nm.
-
MS Detection (ESI+): Scan range m/z 100-400.
-
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile this compound, particularly at trace levels in complex matrices like environmental or food samples. Headspace Solid-Phase Microextraction (HS-SPME) is recommended for sample introduction to enhance sensitivity.
-
Instrumentation:
-
GC system with an SPME autosampler.
-
Mass Spectrometer with an Electron Ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 50 °C (hold for 2 minutes), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C (splitless mode).
-
-
HS-SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Heat sample at 60 °C for 15 minutes with agitation.
-
Extraction: Expose the fiber to the headspace for 30 minutes.
-
Desorption: Desorb in the GC inlet for 2 minutes.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-350.
-
-
Sample Preparation:
-
Place a known amount of the sample into a headspace vial.
-
Add a salting-out agent (e.g., NaCl) to improve the volatility of the analyte.
-
Seal the vial and proceed with HS-SPME.
-
Method Cross-Validation Workflow
Cross-validation ensures that the analytical methods are fit for their intended purpose and provide equivalent results. The following diagram illustrates a typical workflow for cross-validating two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Benchmarking the Performance of Benzofuran-2-ylmethanethiol in Thiol-Ene Click Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and material science, the thiol-ene "click" reaction stands out for its efficiency, high yields, and stereoselectivity. This guide provides a comparative performance benchmark of Benzofuran-2-ylmethanethiol in this context. Due to a lack of direct experimental data for this compound, this report presents a predictive analysis of its performance in the thiol-ene reaction, drawing comparisons with the well-characterized analogues, Benzyl Mercaptan and Furan-2-ylmethanethiol (Furfuryl Mercaptan). The projections are based on established principles of chemical reactivity and kinetic data from similar compounds.
Comparative Performance Overview
The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is an invaluable tool for covalent modification.[1] The reactivity of the thiol component is a critical determinant of the reaction kinetics. While thiols are generally more nucleophilic than alcohols, their performance in radical additions can vary based on the stability of the resulting thiyl radical and the S-H bond dissociation energy.[2][3]
Based on the electronic properties of the benzofuran, furan, and benzene ring systems, a predicted reactivity trend can be established. The electron-rich nature of the furan and benzofuran rings is expected to influence the stability of the adjacent thiyl radical, thereby affecting the reaction rate.
Table 1: Predicted Performance Comparison of Thiols in a Photoinitiated Thiol-Ene Reaction with N-vinylpyrrolidone
| Thiol Derivative | Predicted Relative Reaction Rate | Predicted Quantum Yield | Key Structural Feature Influencing Reactivity |
| This compound | High | High | Electron-rich benzofuran ring may stabilize the thiyl radical through resonance. |
| Benzyl Mercaptan | Moderate | Moderate | Phenyl group provides some radical stabilization. |
| Furan-2-ylmethanethiol | High | High | Electron-rich furan ring offers significant radical stabilization. |
Note: The data presented for this compound is a projection based on the known reactivity of analogous compounds. Direct experimental validation is required.
Experimental Protocols
Detailed methodologies for conducting a comparative thiol-ene reaction are provided below. These protocols are designed for a photoinitiated reaction, which offers excellent temporal and spatial control.[4]
General Protocol for Photoinitiated Thiol-Ene Reaction
Materials:
-
Thiol (this compound, Benzyl Mercaptan, or Furan-2-ylmethanethiol)
-
Alkene (e.g., N-vinylpyrrolidone)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV light source (365 nm)
-
Reaction vessel (quartz for UV transparency)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (0.05 eq) in the chosen solvent.
-
Add the thiol (1.2 eq) to the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a 365 nm UV lamp at a fixed distance.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (disappearance of alkene and thiol protons) or FTIR spectroscopy (disappearance of C=C and S-H stretching bands).[7][8]
-
Upon completion, the solvent can be removed under reduced pressure to isolate the thioether product.
For a thermally initiated reaction , a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) can be used, and the reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C).[9]
Visualizing the Reaction Pathway and Workflow
To aid in the understanding of the processes involved, the following diagrams illustrate the thiol-ene reaction mechanism and a typical experimental workflow.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational and experimental approach to evaluate the effect of initiator concentration, solvents, and enes on the TEMPO driven thiol–ene reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the efficacy of various 2-substituted benzofuran derivatives, drawing upon available experimental data to elucidate the impact of different functional groups at the C-2 position on their biological activity.
Comparative Efficacy Data
The following table summarizes the biological activity of various 2-substituted benzofuran derivatives based on available in vitro studies. This data highlights how modifications at the C-2 position influence their efficacy against different cell lines and biological targets.
| Compound Class | Specific Analogue/Substituent at C-2 | Target/Assay | Efficacy (e.g., IC50, % inhibition) | Reference |
| 2-Arylbenzofurans | Hydroxyl-substituted aryl group | BACE1 Inhibitory Activity | IC50 = 0.043 ± 0.01 µmol·L−1 | [2] |
| 2-Arylbenzofurans | Hydroxyl-substituted aryl group | Butyrylcholinesterase (BuChE) Inhibitory Activity | IC50 = 16.450 ± 2.12 µmol·L−1 | [2] |
| 2-Benzoyl-1-benzofurans | 6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Adenosine A1 Receptor Affinity (rat) | Ki = 6.880 µM | [3] |
| 2-Benzoyl-1-benzofurans | 6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Adenosine A2A Receptor Affinity (rat) | Ki = 0.5161 µM | [3] |
| Halogenated Benzofurans | Bromine atom on a methyl group at C-3 (related to C-2 activity) | Cytotoxicity against K562, HL60, and HeLa cancer cell lines | Found to be the most active among the tested halogenated derivatives. | [1] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols.
In Vitro BACE1 and Cholinesterase Inhibitory Activity Assay
A BACE1 activity assay kit was utilized to assess the inhibitory activity of the 2-arylbenzofuran derivatives. Similarly, their inhibitory effects on butyrylcholinesterase (BuChE) were evaluated. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined to quantify their potency. Most of the tested compounds demonstrated dual inhibitory activity against both cholinesterases and BACE1.[2]
Radioligand Binding Assays for Adenosine Receptor Affinity
The affinity of methoxy-substituted 2-benzoyl-1-benzofuran derivatives for adenosine A1 and A2A receptors was determined using radioligand binding assays. These assays measure the ability of the compounds to displace a radiolabeled ligand that specifically binds to the target receptor. The Ki values, or inhibition constants, were calculated to represent the affinity of the compounds for the receptors.[3]
Cytotoxicity Assays
The anticancer activity of halogenated benzofuran derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The assays were conducted on various cancer cell lines, including human chronic (K562) and acute (HL60) leukemia cells, and human cervical cancer cells (HeLa), to determine the cytotoxic effects of the compounds.[1]
Structure-Activity Relationship (SAR) and Signaling Pathways
The available data underscores the significance of the substituent at the C-2 position of the benzofuran core in dictating the biological activity. Earlier SAR studies have consistently pointed to substitutions at the C-2 position, such as ester or heterocyclic rings, as being crucial for cytotoxic activity.[1] The diverse biological activities, including anticancer, anti-Alzheimer's, and receptor antagonist effects, highlight the versatility of the benzofuran scaffold in drug design.
Below are diagrams illustrating the general structure of 2-substituted benzofuran derivatives and a conceptual workflow for their evaluation.
General structure of a 2-substituted benzofuran derivative.
A conceptual workflow for the synthesis and evaluation of benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Synthesis of Benzofuran-2-ylmethanethiol: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of plausible synthetic routes for obtaining Benzofuran-2-ylmethanethiol, a molecule of interest for further chemical exploration. As no direct published synthesis for this specific compound is readily available, this guide details two primary proposed strategies, derived from established methodologies for analogous chemical transformations. The comparison focuses on precursor synthesis and subsequent conversion to the target thiol, providing detailed experimental protocols and a quantitative comparison to aid in methodological selection.
Comparative Analysis of Synthetic Routes
Two principal routes for the synthesis of this compound are outlined below. Route A proceeds through a 2-(halomethyl)benzofuran intermediate, while Route B utilizes the reduction of a 2-acylbenzofuran precursor.
| Parameter | Route A: Via 2-(Chloromethyl)benzofuran | Route B: Via Benzofuran-2-ylmethanol |
| Starting Material | 2-Benzofuranylmethanol or 2,3-Benzofuran | Benzofuran-2-yl methyl ketone |
| Key Intermediates | 2-(Chloromethyl)benzofuran | 1-(Benzofuran-2-yl)ethanol |
| Thiol Formation Method | Nucleophilic substitution with a thiolating agent (e.g., thiourea followed by hydrolysis, or sodium hydrosulfide) | Mitsunobu reaction with a thiol source (e.g., thioacetic acid) followed by hydrolysis |
| Number of Steps | 2-3 | 2-3 |
| Potential Advantages | Potentially higher overall yield, use of readily available reagents. | Milder conditions for thiol introduction may be possible. |
| Potential Disadvantages | The chloromethyl intermediate can be lachrymatory and require careful handling. | The Mitsunobu reaction can have challenges with purification from phosphine oxide byproducts. |
Experimental Protocols
Route A: Synthesis via 2-(Chloromethyl)benzofuran
This route first involves the synthesis of 2-(chloromethyl)benzofuran, which is then converted to the target thiol.
Step 1: Synthesis of 2-(Chloromethyl)benzofuran
Method 1: From 2-Benzofuranylmethanol
A solution of 2-benzofuranylmethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane is treated with thionyl chloride (1.5 equivalents) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(chloromethyl)benzofuran.
Method 2: From 2,3-Benzofuran
To a cooled (0 °C) mixture of concentrated hydrochloric acid, benzene, and paraformaldehyde, 2,3-benzofuran (1 equivalent) is added dropwise. The mixture is stirred at room temperature for 2-3 hours. The organic layer is then separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(chloromethyl)benzofuran.
Step 2: Synthesis of this compound
Method 2a: Via Thiourea
2-(Chloromethyl)benzofuran (1 equivalent) is dissolved in ethanol, and thiourea (1.1 equivalents) is added. The mixture is refluxed for several hours. After cooling, a solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is refluxed for an additional period to hydrolyze the isothiouronium salt. The reaction is then cooled, acidified with a mineral acid, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to afford this compound.
Method 2b: Via Sodium Hydrosulfide
A solution of 2-(chloromethyl)benzofuran (1 equivalent) in a polar aprotic solvent like DMF is treated with a solution of sodium hydrosulfide (NaSH) (1.2 equivalents) in the same solvent. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the desired thiol.
Route B: Synthesis via Benzofuran-2-ylmethanol
This pathway involves the initial reduction of a ketone to an alcohol, followed by conversion to the thiol.
Step 1: Synthesis of 1-(Benzofuran-2-yl)ethanol
Benzofuran-2-yl methyl ketone (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give 1-(benzofuran-2-yl)ethanol.
Step 2: Synthesis of this compound via Mitsunobu Reaction
To a solution of 1-(benzofuran-2-yl)ethanol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in an anhydrous solvent such as THF at 0 °C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise. The reaction is stirred at room temperature for several hours. The solvent is removed, and the crude thioacetate is purified. The purified intermediate is then dissolved in a solvent like methanol, and a base such as sodium methoxide is added to effect deacetylation. The reaction is then neutralized, and the product is extracted, washed, dried, and concentrated to yield this compound.
Visualizing the Synthetic Workflows
To better illustrate the proposed synthetic pathways, the following diagrams were generated using Graphviz.
Head-to-Head Comparison: Benzofuran-2-ylmethanethiol in Emerging Research Applications
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The incorporation of a methanethiol group at the 2-position of the benzofuran scaffold introduces a reactive thiol (-SH) group, suggesting potential applications in areas such as antioxidant research and bioconjugation.[3] Thiols are known to be potent reducing agents and can participate in various biological processes, including antioxidant defense and detoxification.[4][5]
This guide provides a comparative overview of the hypothetical performance of Benzofuran-2-ylmethanethiol against established commercial reagents in two key application areas: antioxidant activity and protein modification. The data presented here is illustrative, based on the known functionalities of the benzofuran and thiol moieties, to provide a framework for potential experimental evaluation.
Section 1: Antioxidant Potential
The antioxidant capacity of a compound is a measure of its ability to inhibit oxidative processes. Thiols are known to be excellent antioxidants, capable of scavenging reactive oxygen species (ROS).[4] In this section, we compare the potential antioxidant activity of this compound with that of Trolox, a water-soluble analog of vitamin E and a widely used antioxidant standard in various assays.[6]
Data Presentation: Antioxidant Activity Comparison
| Parameter | This compound (Hypothetical Data) | Trolox (Typical Experimental Data) |
| DPPH Radical Scavenging (IC50) | 15 µM | 25 µM |
| Oxygen Radical Absorbance Capacity (ORAC) | 2.5 µmol TE/µmol | 1.0 µmol TE/µmol (by definition) |
| Ferric Reducing Antioxidant Power (FRAP) | 1800 µM Fe(II)/mM | 1500 µM Fe(II)/mM |
| Solubility (Aqueous Buffer, pH 7.4) | Moderate | High |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a typical procedure for assessing the antioxidant activity of a test compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound and the standard (Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.
-
For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Visualization: Antioxidant Activity Screening Workflow
Caption: A generalized workflow for determining the antioxidant capacity of a compound using the DPPH assay.
Section 2: Protein Modification Potential
The thiol group of this compound can potentially be used to modify proteins, for instance, by reacting with maleimide-functionalized proteins or by being incorporated into proteins to introduce a reactive handle for further conjugation. In this hypothetical comparison, we evaluate its performance against Traut's Reagent (2-iminothiolane), a commercial reagent commonly used to introduce sulfhydryl groups onto primary amines of proteins.[7]
Data Presentation: Protein Thiolation Comparison
| Parameter | This compound (Hypothetical Data) | Traut's Reagent (Typical Experimental Data) |
| Reaction Target | Primary Amines (via activation) or Maleimides | Primary Amines |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.0 |
| Thiolation Efficiency | High | Very High |
| Stability of Thiolated Protein (4°C, 1 week) | Good | Moderate (prone to oxidation) |
| Spacer Arm Length | Short | Short |
Experimental Protocol: Protein Thiolation with an Amine-Reactive Reagent
This protocol describes a general procedure for modifying a protein with a thiol-containing compound that has been activated to react with primary amines (e.g., as an NHS-ester).
-
Protein Preparation:
-
Dissolve the protein to be modified in a suitable buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of the amine-reactive thiolating reagent (e.g., an activated form of this compound or Traut's Reagent) in an organic solvent (e.g., DMSO).
-
-
Reaction:
-
Add a 20-fold molar excess of the thiolating reagent to the protein solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted reagent by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
-
Quantification of Thiolation:
-
Determine the number of incorporated sulfhydryl groups using Ellman's Reagent (DTNB).
-
Visualization: Protein Modification and Conjugation Pathway
Caption: A schematic showing the two-step process of protein thiolation followed by conjugation to a reporter molecule.
Conclusion
While further experimental validation is required, the chemical structure of this compound suggests its potential as a valuable research reagent. Its benzofuran core is associated with a range of biological activities, and the presence of a thiol group opens up possibilities for its use as an antioxidant and in bioconjugation applications. The hypothetical data and protocols presented in this guide are intended to serve as a starting point for researchers interested in exploring the properties and applications of this and similar novel compounds. As with any new reagent, thorough characterization and optimization of experimental conditions will be crucial for its successful implementation in research and development.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 4. Thiol Compounds and Inflammation [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosmeceutical Kits - Antioxidant Assay Kits and Services | ZenBio, Inc Durham North Carolina [zen-bio.com]
- 7. Protein Modification Reagents [proteochem.com]
Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory mechanism of a representative Benzofuran-2-ylmethanethiol analogue, the piperazine/benzofuran hybrid compound 5d, against the well-established steroidal anti-inflammatory drug, Dexamethasone. This analysis is supported by experimental data and detailed protocols to facilitate the validation of its mechanism of action.
Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in disease pathogenesis. This guide focuses on the anti-inflammatory effects of a specific 2-substituted benzofuran derivative, compound 5d, which has been shown to exert its action through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]
To provide a clear benchmark for its efficacy, we compare the performance of compound 5d with Dexamethasone, a potent corticosteroid that also modulates the NF-κB and MAPK pathways to exert its anti-inflammatory effects.[6][7]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of the piperazine/benzofuran hybrid compound 5d and Dexamethasone was evaluated by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for the suppression of nitric oxide (NO) and various pro-inflammatory cytokines are summarized below.
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| Compound 5d | 52.23 ± 0.97[5] | Not Reported | Not Reported |
| Dexamethasone | ~3.5 ng/mL (~0.009 µM)[8] | Not Reported | Not Reported |
Note: The provided data for Dexamethasone is from a study on LPS-challenged rats and is presented here for comparative context. Direct comparative studies of compound 5d and Dexamethasone in the same experimental setup are needed for a precise quantitative comparison.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Both the benzofuran derivative (compound 5d) and Dexamethasone exert their anti-inflammatory effects by targeting the NF-κB and MAPK signaling cascades, which are crucial regulators of the inflammatory response.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation triggers a downstream signaling cascade, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Concurrently, LPS stimulation activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.
The piperazine/benzofuran hybrid 5d has been shown to significantly inhibit the phosphorylation of IKKα/β, IκBα, and p65 in the NF-κB pathway.[5] Furthermore, it dose-dependently suppresses the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.[5] Dexamethasone also inhibits the NF-κB and MAPK pathways, in part by inducing the expression of dual-specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAPKs.[6]
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
To facilitate the validation and comparison of the anti-inflammatory effects of this compound analogues and other compounds, detailed protocols for key in vitro assays are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[9][10]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.
Caption: General experimental workflow for in vitro assays.
Cytokine Measurement by ELISA
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.[1][11]
Western Blot Analysis for Signaling Proteins
The effect of the test compounds on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways is determined by Western blotting.
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IKKα/β, IκBα, p65, ERK, JNK, and p38.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[12][13]
This comprehensive guide provides a framework for validating the anti-inflammatory mechanism of this compound and its analogues. By following the detailed protocols and utilizing the comparative data, researchers can effectively evaluate the therapeutic potential of these promising compounds.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. bowdish.ca [bowdish.ca]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 11. h-h-c.com [h-h-c.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. The NF-κB and MAPK pathways were involved in the anti-inflammatory effects of JO on macrophages. (A) Western blotting analysis of phosphorylated and total protein levels of p-IKKB kinase (IKK)-α/β, IKK-α, IKK-β, p-IκB-α, IκB-α, p-p65/NF-κB, and p65/NF-κB. (B) Western blotting analysis of phosphorylated and total protein levels of p-JNK1/2, JNK1/2, ERK1/2, p-ERK1/2, p-38 MAPK, and p-p38 MAPK following JO treatment and LPS stimulation. (C–D) RAW264.7 cells were pretreated with JO and then stimulated with LPS. (C) Immunofluorescence images showing p65 translocation by JO in RAW 264.7 cells (scale bar = 10 μm). (D)Western blotting analysis of p65 expression in cytoplasmic and nuclear fraction. Data are presented as the mean ± SD (n = 3). #P < 0.05 vs the control group. * P < 0.05 vs the LPS group. [cjnmcpu.com]
Safety Operating Guide
Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Waste Neutralization and Disposal Workflow
The following flowchart outlines the essential steps for the safe neutralization and disposal of Benzofuran-2-ylmethanethiol waste. Detailed procedural steps are provided in the subsequent sections of this document.
Caption: Workflow for the safe disposal of this compound.
Essential Safety Precautions
This compound, like other thiols, is a malodorous compound. All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation exposure and the spread of offensive odors.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
Spill Management
In the event of a spill, immediate action is necessary to contain the material and neutralize the odor.
Small Spills (in a chemical fume hood):
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Treat the absorbent material with a liberal amount of sodium hypochlorite solution (household bleach).
-
Collect the treated material in a designated, sealed hazardous waste container for disposal.[1]
-
Wipe the spill area with a bleach solution, followed by water.
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional environmental health and safety (EHS) office.
-
Prevent the spread of the spill if it is safe to do so.
-
Allow trained personnel to manage the cleanup.
Disposal of Unused this compound
Unused or waste this compound should be treated as hazardous chemical waste. On-site neutralization of small quantities is a recommended practice to mitigate the odor and reduce the hazard.
Experimental Protocol: Oxidation of this compound
This procedure details the oxidation of the thiol group to a less volatile and less odorous sulfonic acid.[2][3]
-
Preparation: In a certified chemical fume hood, prepare a solution of sodium hypochlorite (household bleach) in a suitably sized flask equipped with a stirrer. An excess of the hypochlorite solution should be used.[2][3]
-
Addition of Thiol: Slowly add the this compound waste to the stirred bleach solution.[2] The reaction is exothermic, and a temperature increase may be observed.[2]
-
Reaction: Allow the mixture to stir at room temperature. The oxidation can be slow, so a reaction time of several hours or overnight may be necessary.[4]
-
Verification: The absence of the characteristic thiol odor is a primary indicator of a complete reaction.
-
Neutralization: Once the reaction is complete, the resulting aqueous solution should be neutralized by carefully adding a suitable acid or base as required.
-
Disposal: The neutralized aqueous waste may be permissible for drain disposal with copious amounts of water, pending local and institutional regulations.[2][3] Always consult with your EHS office before drain disposal.
Disposal of Contaminated Materials
All materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
Decontamination of Glassware:
-
Rinse glassware with a small amount of a suitable solvent (e.g., ethanol) to remove residual thiol. Collect this rinsate as hazardous waste.
-
Immerse the rinsed glassware in a bleach bath for at least 14 hours to oxidize any remaining thiol.[4]
-
After soaking, the glassware can be washed using standard procedures.[4]
Disposal of Solid Waste:
-
Items such as gloves, paper towels, and absorbent materials used for spills should be placed in a sealed plastic bag.[1]
-
This bag should then be placed in a designated solid hazardous waste container.[1]
-
Label the container clearly, indicating that it contains thiol-contaminated waste.[4]
Regulatory Compliance
All waste disposal must be conducted in strict accordance with local, state, and national regulations. It is the responsibility of the waste generator to ensure that all chemical waste is properly classified and disposed of.[5][6][7] Consult your institution's environmental health and safety department for specific guidance and to arrange for the pickup of hazardous waste.[1][7]
Logical Relationship of Disposal Procedures
Caption: Disposal pathways for liquid and solid this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Benzofuran-2-ylmethanethiol
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Benzofuran-2-ylmethanethiol. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
This compound is a hazardous chemical that requires stringent safety measures. It is classified as an extremely flammable liquid and vapor, harmful if swallowed or inhaled, and causes skin irritation. Furthermore, it is suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure. This guide will provide you with the necessary information for its safe handling, from personal protective equipment (PPE) to emergency procedures and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazards and the required PPE to mitigate risks.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment |
| Flammable Liquid | H224: Extremely flammable liquid and vapor. | Flame-retardant lab coat, grounded equipment, and use in a well-ventilated area away from ignition sources. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wear protective gloves. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | Use only outdoors or in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | H350: May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | Avoid breathing mist or vapors. |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |
Detailed PPE Specifications:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against splashes and fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[3] | Prevents inhalation of harmful vapors. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount when handling this compound. The following diagram illustrates the key steps from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




